6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
Description
Propriétés
IUPAC Name |
6-hydroxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)9-8(12)7(5)11/h1-3,10H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHRQXIPRXFPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646130 | |
| Record name | 6-Hydroxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116569-08-5 | |
| Record name | 6-Hydroxy-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116569-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, commonly known as 6-hydroxyisatin, is a crucial heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, prompting significant interest in efficient and scalable synthetic methodologies. This technical guide provides an in-depth overview of the primary synthetic routes to 6-hydroxyisatin, with a focus on detailed experimental protocols and comparative data. The synthesis via nucleophilic aromatic substitution of a fluorinated precursor is presented as a modern and efficient method, alongside the classic Sandmeyer isatin synthesis adapted for this specific analogue. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and application of isatin derivatives.
Introduction
Isatin (1H-indole-2,3-dione) and its substituted analogues are a prominent class of endogenous compounds and versatile synthetic intermediates.[1][2] The isatin core is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting activities such as anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The introduction of a hydroxyl group at the C-6 position of the indole ring significantly influences the molecule's electronic properties and potential for further functionalization, making 6-hydroxyisatin a valuable building block for the synthesis of novel therapeutic agents.
This guide details two principal synthetic strategies for obtaining 6-hydroxyisatin:
-
Nucleophilic Aromatic Substitution (SNAr): A contemporary method involving the displacement of a fluorine atom from a pre-formed isatin ring by a hydroxide group. This approach is noted for its high efficiency and yields.[3]
-
Sandmeyer Isatin Synthesis: A classic, multi-step approach starting from the corresponding substituted aniline. This method involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[4][5]
Detailed experimental procedures, quantitative data, and workflow visualizations are provided to facilitate the practical application of these methods in a laboratory setting.
Synthetic Methodologies
Method 1: Nucleophilic Aromatic Substitution
This method relies on the substitution of a fluorine atom on a pre-existing isatin scaffold with a hydroxyl group. The synthesis of 6-hydroxyisatin derivatives via this route has been demonstrated to be highly efficient, particularly from 6-fluoroisatin precursors.[3] The electron-withdrawing nature of the isatin core facilitates the nucleophilic attack by the hydroxide ion.
The general procedure involves the portionwise addition of a 6-fluorosubstituted isatin to a vigorously stirred solution of potassium hydroxide (KOH).[3]
Materials:
-
6-Fluoro-substituted isatin (e.g., 5-Chloro-6-fluoroisatin)
-
Potassium Hydroxide (KOH)
-
Water
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Prepare a solution of KOH in water.
-
Add the appropriate 6-fluorosubstituted isatin portionwise to the vigorously stirred KOH solution.
-
Heat the reaction mixture to reflux and maintain for a specified period.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the solution with HCl to precipitate the 6-hydroxyisatin product.
-
Collect the precipitate by filtration, wash with water, and dry to yield the final product.
Caption: Workflow for the synthesis of 6-hydroxyisatin via SNAr.
Method 2: Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a traditional and widely applicable method for preparing isatins from anilines.[5] For 6-hydroxyisatin, the synthesis would commence with 4-aminophenol. The process occurs in two main stages: the formation of an isonitrosoacetanilide intermediate, followed by cyclization in strong acid.
Part A: Synthesis of Isonitroso-4'-hydroxyacetanilide (Intermediate)
This procedure is adapted from the general synthesis of isonitrosoacetanilides.[5]
Materials:
-
4-Aminophenol
-
Chloral Hydrate
-
Sodium Sulfate (crystallized)
-
Hydroxylamine Hydrochloride
-
Hydrochloric Acid (concentrated)
-
Water
Procedure:
-
In a large flask, dissolve chloral hydrate and sodium sulfate in water.
-
Prepare a solution of 4-aminophenol in water, adding concentrated HCl to ensure complete dissolution.
-
Prepare a separate aqueous solution of hydroxylamine hydrochloride.
-
Add the 4-aminophenol solution and then the hydroxylamine hydrochloride solution to the flask containing chloral hydrate.
-
Heat the mixture to a vigorous boil for 1-2 minutes. The intermediate product will begin to crystallize.[5]
-
Cool the mixture in an ice bath to complete crystallization.
-
Filter the solid product, wash with cold water, and air-dry.
Part B: Synthesis of 6-Hydroxyisatin (Cyclization)
This procedure is adapted from the general cyclization step.[5]
Materials:
-
Isonitroso-4'-hydroxyacetanilide (from Part A)
-
Sulfuric Acid (concentrated)
-
Cracked Ice
Procedure:
-
Warm concentrated sulfuric acid to approximately 50°C in a flask equipped with a mechanical stirrer.
-
Add the dry isonitroso-4'-hydroxyacetanilide from Part A portionwise, maintaining the temperature between 60°C and 70°C. Use external cooling as needed to control the exothermic reaction.[5]
-
After the addition is complete, heat the mixture to 80°C for about 10 minutes to finalize the reaction.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto a large volume of cracked ice.
-
Allow the precipitate to stand, then collect the crude 6-hydroxyisatin by filtration.
-
Wash the product with cold water and dry. Further purification can be achieved by recrystallization.
Caption: Workflow for the Sandmeyer synthesis of 6-hydroxyisatin.
Data Presentation
The following tables summarize quantitative data for the synthesis of 6-hydroxyisatin derivatives via the nucleophilic aromatic substitution method as reported in the literature.[3] Data for the Sandmeyer synthesis of the parent 6-hydroxyisatin is not specifically reported, but yields for similar isatins are generally in the range of 60-90% for each step.[5]
Table 1: Synthesis of 6-Hydroxyisatin Derivatives via SNAr [3]
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| 5-Fluoro-6-fluoroisatin | 5-Fluoro-6-hydroxyisatin | 85 | 297–299 |
| 5-Chloro-6-fluoroisatin | 5-Chloro-6-hydroxyisatin | 87 | 266–268 |
| 5-Bromo-6-fluoroisatin | 5-Bromo-6-hydroxyisatin | 85 | 260–262 |
Table 2: Spectroscopic Data for Selected 6-Hydroxyisatin Derivatives [3]
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | ESI-MS (m/z) |
| 5-Fluoro-6-hydroxyisatin | 10.72 (s, 1H), 7.33 (d, 1H), 6.42 (d, 1H) | 181.5, 161.2, 156.8, 150.3, 148.3, 113.0, 108.0, 101.4 | 180 ([M-H]-) |
| 5-Chloro-6-hydroxyisatin | 12.00 (s, 1H), 10.89 (s, 1H), 7.50 (s, 1H), 6.49 (s, 1H) | 181.1, 162.6, 160.8, 152.3, 127.3, 115.1, 110.6, 100.4 | 196 ([M-H]-) |
| 5-Bromo-6-hydroxyisatin | 12.02 (s, 1H), 10.90 (s, 1H), 7.63 (s, 1H), 6.48 (s, 1H) | 180.9, 163.8, 160.7, 152.9, 130.4, 111.4, 103.8, 100.2 | 240/242 ([M-H]-) |
Conclusion
This guide has detailed two robust methods for the synthesis of this compound. The nucleophilic aromatic substitution of a 6-fluoro precursor offers a modern, high-yield route to various 6-hydroxyisatin derivatives.[3] In parallel, the classic Sandmeyer synthesis provides a versatile, albeit more laborious, pathway from simple starting materials like 4-aminophenol. The choice of method will depend on the availability of starting materials, desired scale, and the specific substitution pattern required on the isatin core. The provided protocols and data serve as a practical foundation for chemists in academic and industrial research to synthesize this valuable heterocyclic compound for applications in drug discovery and materials science.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Hydroxyisatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-hydroxyisatin (6-Hydroxy-1H-indole-2,3-dione), a molecule of significant interest in medicinal chemistry. Due to the limited availability of specific experimental data for 6-hydroxyisatin, this guide presents data for the parent compound, isatin, as a foundational reference. The methodologies and principles discussed are directly applicable to the experimental determination of the physicochemical properties of 6-hydroxyisatin.
Core Physicochemical Data
The following tables summarize the fundamental physicochemical properties of 6-hydroxyisatin and its parent compound, isatin. This data is crucial for understanding the compound's behavior in various experimental and physiological settings, which is a key consideration in drug design and development.
Table 1: General Physicochemical Properties of 6-Hydroxyisatin
| Property | Value | Source |
| Chemical Formula | C₈H₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 163.13 g/mol | --INVALID-LINK-- |
| CAS Number | 116569-08-5 | --INVALID-LINK-- |
| Purity | >98% (HPLC) | --INVALID-LINK-- |
| Synonyms | 6-Hydroxy-1H-indole-2,3-dione, 6-hydroxyindoline-2,3-dione | --INVALID-LINK-- |
Table 2: Physicochemical Properties of Isatin (for Comparative Analysis)
| Property | Value | Source |
| Melting Point | 200-204 °C | Various Chemical Suppliers |
| Solubility in Water | 0.42 g/L at 25 °C | --INVALID-LINK-- |
| pKa | ~10.3 (acidic N-H) | --INVALID-LINK-- |
| logP | 0.58 | --INVALID-LINK-- |
Experimental Protocols for Physicochemical Property Determination
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the melting point, solubility, pKa, and logP of 6-hydroxyisatin.
Melting Point Determination
The melting point is a fundamental physical property indicative of a compound's purity. The capillary melting point method is a widely accepted and accurate technique.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry 6-hydroxyisatin is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.
Workflow for Melting Point Determination.
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and formulation. The isothermal shake-flask method is a standard technique for determining equilibrium solubility.
Protocol: Isothermal Shake-Flask Solubility Measurement
-
System Preparation: A supersaturated solution of 6-hydroxyisatin is prepared in the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The solution is allowed to stand undisturbed for a period to allow undissolved solid to settle.
-
Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm). The concentration of 6-hydroxyisatin in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Isothermal Shake-Flask Solubility Workflow.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 6-hydroxyisatin, the phenolic hydroxyl group and the N-H proton of the isatin core are the primary ionizable groups. UV-metric titration is a suitable method for pKa determination.
Protocol: UV-Metric pKa Determination
-
Solution Preparation: A stock solution of 6-hydroxyisatin is prepared in a suitable solvent (e.g., methanol-water mixture).
-
Titration: Aliquots of the stock solution are added to a series of buffers with a range of known pH values.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded. The wavelength of maximum absorbance for both the ionized and non-ionized forms of the molecule is identified.
-
Data Analysis: The absorbance at a selected wavelength is plotted against the pH. The pKa is determined as the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the titration curve.
logP Determination
The partition coefficient (logP) between octanol and water is a key indicator of a molecule's lipophilicity, which affects its membrane permeability and pharmacokinetic properties. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable technique for estimating logP.
Protocol: RP-HPLC logP Estimation
-
System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.
-
Sample Analysis: 6-hydroxyisatin is injected under the same chromatographic conditions, and its retention time is measured.
-
logP Calculation: The log k' for 6-hydroxyisatin is calculated from its retention time, and its logP value is then determined from the calibration curve.
Biological Activity and Potential Signaling Pathway
Isatin and its derivatives are known to exhibit a wide range of biological activities. Notably, studies have indicated that hydroxylation of the aromatic ring of isatin at the 5, 6, and 7-positions can enhance its inhibitory activity against monoamine oxidases (MAO).[1] MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.
The following diagram illustrates a simplified, hypothetical signaling pathway for the inhibition of MAO-B by 6-hydroxyisatin.
Hypothetical MAO-B Inhibition by 6-Hydroxyisatin.
This guide provides a foundational understanding of the physicochemical properties of 6-hydroxyisatin for researchers in drug discovery and development. The provided experimental protocols offer a starting point for the precise characterization of this promising molecule. Further experimental validation is necessary to confirm the specific physicochemical parameters and biological activities of 6-hydroxyisatin.
References
6-Hydroxyisatin: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyisatin, an oxidized indole derivative, has garnered interest within the scientific community for its potential therapeutic applications, including neuroprotective, anticancer, and antiviral activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 6-hydroxyisatin and its related isatin analogs. While direct quantitative data and detailed experimental studies specifically on 6-hydroxyisatin are limited in the available literature, this document synthesizes the existing knowledge on the broader isatin class to infer potential mechanisms. The primary modes of action appear to involve the modulation of key signaling pathways, including the PI3K/Akt and Nrf2/HO-1 pathways, and the inhibition of enzymes such as monoamine oxidases (MAOs) and carboxylesterases (CEs). This guide presents available quantitative data for isatin derivatives, outlines relevant experimental protocols, and provides visual representations of the implicated signaling pathways to support further research and drug development efforts.
Introduction
Isatin (1H-indole-2,3-dione) is an endogenous indole derivative found in mammalian tissues that exhibits a wide range of biological activities. The isatin scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets. 6-Hydroxyisatin is a derivative of isatin with a hydroxyl group at the 6th position of the indole ring. This modification can significantly influence its physicochemical properties and biological activity. This document aims to provide an in-depth technical overview of the proposed mechanisms of action of 6-hydroxyisatin, drawing upon studies of isatin and its derivatives to elucidate its potential therapeutic effects.
Core Mechanisms of Action
The biological effects of 6-hydroxyisatin and its analogs are believed to be mediated through several key mechanisms:
-
Enzyme Inhibition: Isatin derivatives have been shown to inhibit various enzymes, most notably monoamine oxidases (MAOs) and carboxylesterases (CEs).
-
Modulation of Signaling Pathways: Emerging evidence suggests that isatins can influence critical intracellular signaling cascades, such as the PI3K/Akt and Nrf2/HO-1 pathways, which are involved in cell survival, proliferation, and stress response.
-
Induction of Apoptosis: In the context of cancer, isatin derivatives have been shown to induce programmed cell death.
Enzyme Inhibition
Isatin and its derivatives are known to be reversible inhibitors of MAO-A and MAO-B, enzymes that are crucial in the metabolism of monoamine neurotransmitters.[1][2] Inhibition of MAOs can increase the levels of neurotransmitters like dopamine and serotonin in the brain, which is a therapeutic strategy for neurodegenerative diseases and depression. While specific data for 6-hydroxyisatin is scarce, studies on the closely related isomer, 5-hydroxyisatin, show significant bioactivity against MAO-A.[1]
Isatins have been identified as potent and specific inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism and detoxification of various xenobiotics and clinically used drugs.[3][4] The inhibitory potency of isatin compounds is often related to their hydrophobicity.
Modulation of Signaling Pathways
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Some isatin-related compounds have been shown to activate this pathway, leading to neuroprotective effects. For instance, 6-hydroxygenistein, a structurally similar isoflavonoid, has been demonstrated to ameliorate brain injury by activating the PI3K/Akt signaling pathway. This activation leads to a decrease in apoptosis and inflammation.
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes. Certain isothiocyanate compounds have been shown to activate Nrf2, leading to neuroprotective effects.[5][6] While direct evidence for 6-hydroxyisatin is lacking, the antioxidant properties of phenolic compounds suggest this as a plausible mechanism of action.
Anticancer Activity and Induction of Apoptosis
Isatin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9] The proposed mechanism for this anticancer activity often involves the induction of apoptosis. This can occur through the modulation of the Bax/Bcl-2 ratio, leading to the activation of caspases, which are key executioners of apoptosis.[10][11][12]
Quantitative Data
Table 1: Monoamine Oxidase (MAO) Inhibition by Isatin Derivatives
| Compound | Target | IC50 (µM) | Source |
| 5-Hydroxyisatin | MAO-A | 8.4 ± 1.4 | [1] |
| Isatin | MAO-B | 8.566 | [2] |
| (E)-5-styrylisatin | MAO-B | 0.0417 | [2] |
| (E)-6-styrylisatin | MAO-B | 0.444 | [2] |
Table 2: Carboxylesterase (CE) Inhibition by Isatin Derivatives
| Compound | Target | Ki (nM) | Notes | Source |
| Isatin Analogs | hCE1 and hiCE | nM range | Potency related to high clogP values (>5) | [3] |
| Benzil (related 1,2-dione) | hiCE | 15 | Pan-CE inhibitor | [4] |
| Benzil (related 1,2-dione) | hCE1 | 45 | Pan-CE inhibitor | [4] |
Table 3: Anticancer Activity of an Isatin Derivative
| Compound | Cell Line | IC50 (µM) | Source |
| Spiroquinazolinone (4t-QTC) | K562 (human chronic myeloid leukemia) | 50 ± 3.6 | [11] |
Disclaimer: The data presented above is for isatin derivatives and not specifically for 6-hydroxyisatin. These values should be considered as indicative of the potential activity of the isatin scaffold.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Proposed activation of the PI3K/Akt signaling pathway by 6-hydroxyisatin.
Caption: Proposed activation of the Nrf2/HO-1 signaling pathway by 6-hydroxyisatin.
Experimental Workflow Diagrams
Caption: General workflow for a cell viability assay (e.g., MTT/MTS).
Caption: General workflow for Western Blot analysis.
Experimental Protocols
The following are generalized protocols for key experiments relevant to investigating the mechanism of action of 6-hydroxyisatin. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of 6-hydroxyisatin (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Proteins (e.g., Akt, p-Akt)
-
Cell Treatment and Lysis: Treat cells with 6-hydroxyisatin for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Nrf2, HO-1, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caspase-3 Activity Assay (Colorimetric)
-
Cell Treatment and Lysate Preparation: Treat cells with 6-hydroxyisatin to induce apoptosis. Collect the cells and prepare cell lysates according to the manufacturer's protocol.
-
Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Analysis: Determine the caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.[13][14]
Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human MAO-A and MAO-B and various concentrations of 6-hydroxyisatin.
-
Reaction Mixture: In a 96-well plate, combine the MAO enzyme, 6-hydroxyisatin or control, and a suitable buffer. Pre-incubate for a defined period.
-
Substrate Addition: Initiate the reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Detection: Monitor the product formation over time using a spectrophotometer or fluorometer.
-
Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value for 6-hydroxyisatin.
Conclusion and Future Directions
The available evidence on isatin and its derivatives suggests that 6-hydroxyisatin likely exerts its biological effects through a multi-target mechanism involving enzyme inhibition and modulation of key cellular signaling pathways. Its potential as a neuroprotective, anticancer, and antiviral agent warrants further investigation.
Future research should focus on:
-
Direct Quantification: Determining the specific IC50 and Ki values of 6-hydroxyisatin against its putative targets (MAOs, CEs, various cancer cell lines).
-
Pathway Validation: Conducting detailed molecular studies, such as western blotting and gene expression analysis, to confirm the direct effects of 6-hydroxyisatin on the PI3K/Akt and Nrf2/HO-1 pathways.
-
In Vivo Studies: Evaluating the efficacy and safety of 6-hydroxyisatin in relevant animal models of neurological disorders and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional 6-substituted isatin analogs to optimize potency and selectivity.
A more thorough understanding of the specific molecular interactions of 6-hydroxyisatin is crucial for its potential development as a novel therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of monoamine oxidase by (E)-styrylisatin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 activators provide neuroprotection against 6-hydroxydopamine toxicity in rat organotypic nigrostriatal cocultures [pubmed.ncbi.nlm.nih.gov]
- 6. NRF2 activation by 6-MSITC increases the generation of neuroprotective, soluble α amyloid precursor protein by inducing the metalloprotease gene ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
The Multifaceted Biological Activities of 6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione, commonly known as 6-hydroxyisatin, is a derivative of the versatile heterocyclic scaffold, isatin. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The introduction of a hydroxyl group at the 6th position of the isatin core can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides an in-depth overview of the biological activities of 6-hydroxyisatin derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Quantitative Biological Data
The biological activities of 6-hydroxyisatin derivatives and related isatin analogs have been evaluated against various targets. The following tables summarize the quantitative data from several studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Isatin Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 5-Hydroxyisatin | MAO-A | Enzyme Inhibition | 8.4 ± 1.4 | [1] |
| Isatin-coumarin hybrid | Various | Cytotoxicity | <10 | [2] |
| Moxifloxacin-isatin hybrid | MCF-7/DOX | Cytotoxicity | 32-77 | [2] |
| 5-(2-carboxyethenyl)-isatin derivative (2h) | Jurkat | Cytotoxicity (MTT) | 0.03 | [3] |
| Isatin-pyrrole derivative (6) | HepG2 | Cytotoxicity (MTT) | 0.47 |
Table 2: Antimicrobial Activity of Isatin Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Isatin-decorated thiazole derivative (7b) | E. coli | Broth microdilution | 4 | [4] |
| Isatin-decorated thiazole derivative (7d) | E. coli | Broth microdilution | 4 | [4] |
| 6-Chloroisatin semicarbazone (1b) | C. albicans | Agar dilution | 1.56 | |
| 6-Chloroisatin semicarbazone (4b) | C. albicans | Agar dilution | 1.56 | |
| Isatin β-thiosemicarbazone derivative (25) | MRSA | Broth microdilution | 0.78 | [5] |
Table 3: Enzyme Inhibition Activity of Isatin Derivatives
| Compound/Derivative | Enzyme | Inhibition Type | Ki (µM) | Reference |
| 5-Hydroxyisatin | MAO-A | Not specified | - | [1] |
| Isatin analog (Cpd 3) | ALDH1A1 | Selective | - | [6] |
| Isatin analog (KS100) | Multiple ALDH isoforms | Non-selective | 0.23 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the protocols for key experiments cited in the literature for evaluating the biological activity of 6-hydroxyisatin derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-hydroxyisatin derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the 6-hydroxyisatin derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample. This protocol is for the analysis of proteins involved in apoptosis, such as Bcl-2, Bax, and caspases.
Protocol:
-
Cell Lysis: Treat cells with the 6-hydroxyisatin derivative for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of 6-hydroxyisatin derivatives, it is essential to visualize the cellular pathways they modulate. While direct evidence for 6-hydroxyisatin is still emerging, studies on structurally related compounds like 6-hydroxygenistein suggest a role in modulating oxidative stress and apoptosis through the Nrf2/HO-1 pathway.[4][7]
The intrinsic apoptosis pathway is a key target for many anticancer agents. 6-hydroxyisatin derivatives may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Structural Enigma of 6-Hydroxyisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyisatin, a derivative of the versatile endogenous indole, isatin, holds significant interest for researchers in medicinal chemistry and drug development due to the broad biological activities associated with the isatin scaffold. A comprehensive understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel therapeutic agents. However, as of the current date, a solved crystal structure for 6-hydroxyisatin has not been deposited in publicly available crystallographic databases.
This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of a small organic molecule like 6-hydroxyisatin. Furthermore, it explores the known signaling pathways associated with the parent isatin molecule, offering valuable context for future research and drug discovery efforts.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule
The determination of the crystal structure of a compound like 6-hydroxyisatin would follow a well-established set of procedures in single-crystal X-ray crystallography. This process involves crystal growth, data collection, structure solution, and refinement.
1. Crystallization
The initial and often most challenging step is to grow a high-quality single crystal suitable for X-ray diffraction. The crystal should ideally be 0.1-0.3 mm in each dimension, with a well-defined shape and no visible defects.
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to find a system in which 6-hydroxyisatin has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion (Hanging and Sitting Drop): A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
-
2. X-ray Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.
-
Mounting: The crystal is carefully mounted on a loop or a glass fiber, often coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K). Low temperatures are used to minimize thermal vibrations of the atoms and reduce radiation damage to the crystal.[1]
-
Diffraction Experiment: The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2] Each diffraction spot (reflection) contains information about the electron density within the crystal. A complete dataset requires collecting reflections at numerous crystal orientations.
3. Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[2] For small molecules like 6-hydroxyisatin, direct methods are typically employed.[2] These computational methods use statistical relationships between the reflection intensities to calculate a set of initial phases.
-
Model Building and Refinement: The initial phases are used to generate an electron density map. Atoms are fitted into the electron density to build an initial molecular model. This model is then refined using a least-squares method, which adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[2]
Below is a diagram illustrating the general workflow for determining the crystal structure of a small organic molecule.
Potential Signaling Pathways of 6-Hydroxyisatin
While the specific biological targets of 6-hydroxyisatin are not fully elucidated, the parent molecule, isatin, is known to interact with several signaling pathways. Its most potent known in vitro actions are as an antagonist of atrial natriuretic peptide (ANP) function and nitric oxide (NO) signaling.[3]
1. Antagonism of Atrial Natriuretic Peptide (ANP) Signaling
ANP is a cardiac hormone that regulates blood pressure and volume by binding to its receptor, Natriuretic Peptide Receptor-A (NPR-A), a guanylyl cyclase-coupled receptor.[4] This binding activates guanylyl cyclase, leading to the conversion of GTP to cyclic GMP (cGMP).[5] cGMP then acts as a second messenger to mediate downstream effects, such as vasodilation and natriuresis.
Isatin has been shown to inhibit the binding of ANP to its receptor and block ANP-stimulated cGMP production.[3][6] This suggests that isatin, and potentially its hydroxylated derivatives like 6-hydroxyisatin, could act as antagonists in this pathway, thereby opposing the physiological effects of ANP.
2. Modulation of Nitric Oxide (NO) Signaling
The NO signaling pathway plays a crucial role in various physiological processes, including vasodilation and neurotransmission.[7][8] Nitric oxide, produced by nitric oxide synthase (NOS), diffuses into target cells and activates soluble guanylate cyclase (sGC), which also leads to an increase in intracellular cGMP levels.[7] Given that both the ANP and NO pathways converge on cGMP production, isatin's antagonistic effect on guanylate cyclase could also impact NO signaling.[3]
The diagram below illustrates the potential points of inhibition by an isatin-based compound within the ANP and NO signaling pathways.
References
- 1. resources.rigaku.com [resources.rigaku.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 6. Isatin is a potent endogenous antagonist of guanylate cyclase-coupled atrial natriuretic peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Role of nitric oxide signal transduction pathway in regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry and Biology of Isatin: A Technical Guide to a Versatile Scaffold
An in-depth exploration of the discovery, synthesis, and therapeutic potential of isatin and its derivatives for researchers, scientists, and drug development professionals.
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has captivated chemists and pharmacologists for over a century and a half. First isolated in 1840, its unique structural features and diverse biological activities have established it as a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and biological applications of isatin compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.
Discovery and History: From Indigo to Endogenous Modulator
The story of isatin begins with the work of Otto Linné Erdmann and Auguste Laurent in 1840, who first obtained the compound through the oxidation of the well-known dye, indigo, using nitric and chromic acids.[1][2] Initially named tribulin, this orange-red crystalline solid was later structurally elucidated, revealing a unique indole nucleus with ketone functionalities at the 2 and 3 positions.[1][3]
While its origins are rooted in the chemical degradation of a natural product, isatin was later discovered to be an endogenous compound in mammals, including humans, where it is found in various tissues and bodily fluids.[4][5] It is considered a metabolic derivative of tryptophan and is known to modulate a variety of biochemical processes.[5] Isatin and its derivatives are also found in a range of natural sources, including plants of the genus Isatis, the cannonball tree (Couroupita guianensis), and as a component of the secretion from the parotid gland of Bufo frogs.[1][4]
Synthesis of the Isatin Core: Key Methodologies
The versatile biological activities of isatin derivatives have driven the development of numerous synthetic routes to the isatin core and its substituted analogues. Several classical and modern methods are widely employed in both academic and industrial research.
Sandmeyer Isatin Synthesis
One of the oldest and most reliable methods for preparing isatins is the Sandmeyer synthesis, first described in 1919.[6] This two-step process begins with the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization, typically with concentrated sulfuric acid, yields the corresponding isatin.[1][6]
Step 1: Synthesis of 3-Bromoisonitrosoacetanilide
-
A solution of chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 cm³ of water is prepared in a 5-liter flask and warmed to 30 °C to dissolve the solids.
-
3-Bromoaniline (43 g, 0.25 mol) is dissolved in a mixture of 150 cm³ of water and 25 cm³ of concentrated hydrochloric acid with warming.
-
A solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 cm³ of water is prepared.
-
The three solutions are combined in the 5-liter flask, resulting in a thick white suspension.
-
The mixture is heated. At 60–70 °C, a thick paste forms. The reaction is continued for 2 hours at 80–100 °C.
-
The mixture is then cooled to 80 °C and filtered. The collected solid is the isonitrosoacetanilide intermediate.[2]
Step 2: Cyclization to 4-Bromoisatin and 6-Bromoisatin
-
Concentrated sulfuric acid (200 cm³) is heated to 60 °C in a flask with mechanical stirring.
-
The 3-bromoisonitrosoacetanilide (15 g) from the previous step is added in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.
-
The mixture is then heated to 80 °C, cooled to 70 °C, and poured onto 2.5 liters of crushed ice.
-
After standing for 1 hour, the orange precipitate, a mixture of 4-bromo- and 6-bromo-isatin, is filtered, washed with water, and dried.[2]
Separation of Isomers:
-
The mixture of bromoisatins (10.5 g) is dissolved in hot (60 °C) 2M NaOH solution (35 cm³).
-
The solution is acidified with acetic acid (3.6 cm³), and the resulting orange-brown crystals of 4-bromoisatin are filtered and washed with hot water.
-
The combined filtrates are warmed to 80 °C, and concentrated HCl (5 cm³) is added. After cooling, the bright orange crystals of 6-bromoisatin are collected by filtration.[2]
Stolle Synthesis
The Stolle synthesis is a versatile method for preparing N-substituted isatins. It involves the reaction of a secondary arylamine with oxalyl chloride to form an N-aryl oxamic acid chloride, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride.[6][7]
-
To a solution of the N-alkylaniline (10 mmol) in an anhydrous solvent such as dichloromethane or benzene, oxalyl chloride (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours until the formation of the chlorooxalylanilide intermediate is complete.
-
The solvent is removed under reduced pressure.
-
The crude intermediate is then dissolved in a suitable solvent (e.g., carbon disulfide or dichloromethane), and a Lewis acid (e.g., aluminum chloride, 1.2 equivalents) is added portion-wise at 0 °C.
-
The mixture is heated to reflux for 2-6 hours.
-
After cooling, the reaction is quenched by carefully pouring it onto crushed ice and hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the N-alkylisatin.[3][8]
Gassman Isatin Synthesis
The Gassman synthesis provides a route to isatins from anilines via an N-chloroaniline intermediate. This method is particularly useful for anilines bearing electron-withdrawing groups. The process involves the formation of a 3-methylthio-2-oxindole, which is then oxidized to the corresponding isatin.[9][10]
-
The aniline is first converted to its N-chloro derivative using a chlorinating agent like t-butyl hypochlorite.
-
The N-chloroaniline is then reacted with a methylthioacetate ester to form an azasulfonium salt.
-
Treatment of this salt with a base induces a[11][12]-sigmatropic rearrangement, followed by cyclization to afford a 3-methylthio-2-oxindole.
-
The 3-methylthio-2-oxindole is then oxidized to the isatin. This can be achieved using various oxidizing agents, such as N-chlorosuccinimide or sulfuryl chloride, followed by hydrolysis.[6][13]
Pfitzinger Reaction: A Key Transformation of Isatin
The Pfitzinger reaction is a fundamental transformation of isatin, providing a route to substituted quinoline-4-carboxylic acids. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]
-
A 33% (w/v) solution of potassium hydroxide is prepared by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol in a 250 mL round-bottom flask.
-
To the stirred KOH solution, 5.0 g of isatin is added. The mixture is stirred at room temperature for 30-45 minutes to ensure the complete ring-opening of isatin to the potassium isatinate intermediate.
-
A stoichiometric equivalent of acetophenone (approximately 4.1 mL) is added dropwise to the reaction mixture.
-
The flask is equipped with a reflux condenser, and the mixture is heated to a gentle reflux for 12-13 hours.
-
After cooling, the reaction mixture is diluted with water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-phenylquinoline-4-carboxylic acid product.
-
The precipitate is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.[14]
Biological Activities and Therapeutic Potential
Isatin and its derivatives exhibit a remarkable breadth of biological activities, making them a focal point of drug discovery efforts. The core isatin scaffold can be readily modified at the N-1, C-3, and C-5 positions, allowing for the fine-tuning of its pharmacological properties.[15]
Anticancer Activity
The anticancer potential of isatin derivatives is one of the most extensively studied areas. Two isatin-based drugs, Sunitinib and Toceranib, have been approved for clinical use as tyrosine kinase inhibitors in the treatment of various cancers.[11][16] The anticancer mechanisms of isatin derivatives are diverse and include the inhibition of various kinases, induction of apoptosis, and anti-angiogenic effects.[12][17]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target | Reference |
| Sunitinib | Multiple | Varies | VEGFR, PDGFR, c-KIT inhibitor | [11][16] |
| Toceranib | Canine Mast Cell Tumors | Varies | VEGFR, PDGFR, c-KIT inhibitor | [11] |
| Isatin-triazole hybrid 13 | MGC-803 (Gastric) | 9.78 | - | [11] |
| Ospemifene-isatin hybrid 15 | MCF-7 (Breast) | 1.56 | - | [11] |
| Isatin-indole hybrid 17 | ZR-75 (Breast) | 0.74 | - | [12] |
| Isatin-indole hybrid 17 | A-549 (Lung) | 0.76 | - | [12] |
| Spirooxindole 22 | HepG2 (Liver) | 5.5 | - | [11] |
| Spirooxindole 22 | HCT-116 (Colon) | 7.0 | - | [11] |
| Bis-(indoline-2,3-dione) 29 | MCF-7 (Breast) | 0.0028 | - | [11] |
| Isatin-hydrazone derivative | MCF-7, MDA-MB-231 (Breast) | 4-13 | - | [18] |
| Isatin-based imidazole | - | - | COX-2, PI3K inhibitor | [17] |
| 5-(2-carboxyethenyl)isatin | HepG-2 (Liver) | 0.00713 | VEGF, PI3K/Akt/mTOR, ERK pathway inhibitor | [19] |
Antimicrobial Activity
Isatin derivatives have demonstrated significant activity against a wide range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is often multifaceted, involving the inhibition of essential enzymes or disruption of cellular processes.
| Compound/Derivative Class | Pathogen | MIC (µg/mL) | Reference |
| Isatin | Campylobacter jejuni | <1.0 - 16.0 | [20] |
| Isatin | Campylobacter coli | <1.0 - 16.0 | [20] |
| Isatin–quinoline conjugate 10a | MRSA | 0.006 | |
| Isatin–quinoline conjugate 11a | MRSA | 0.156 | |
| Isatin-decorated thiazole 7b | E. coli | (8x better than chloramphenicol) | |
| Isatin-decorated thiazole 7f | MRSA | (8x better than chloramphenicol) | |
| Isatin-based thiocarbohydrazone 3b | Mycobacterium bovis BCG | 7.81 | [4] |
| Isatin-based thiocarbohydrazone 1b | Mycobacterium bovis BCG | 11.71 | [4] |
| Isatin derivative 3b | S. aureus, S. pyogenes, MRSA, E. coli, K. pneumoniae | 3.12 | |
| Isatin derivative 3e | C. tropicalis, T. rubrum | 6.25 |
Antiviral Activity
The antiviral properties of isatin derivatives have been recognized for decades, with methisazone (an isatin thiosemicarbazone) being one of the first synthetic antiviral drugs.[7] Research in this area continues, with a focus on developing new isatin-based agents against a variety of viruses, including HIV, HCV, and coronaviruses.
| Compound/Derivative Class | Virus | EC₅₀ | Reference |
| Norfloxacin-isatin Mannich base 1a | HIV-1 | 11.3 µg/mL | |
| Norfloxacin-isatin Mannich base 1b | HIV-1 | 13.9 µg/mL | |
| Isatin β-thiosemicarbazone 10c | HIV-1 (CEM cells) | 2.62-3.40 µM | |
| Isatin-sulfadimidine Schiff base 6 | HIV-1 | 8–15.3 µg/mL | |
| Isatin-sulfadimidine Schiff base 6 | HIV-2 | 41.5–125 µg/mL | |
| Aminopyrimidinimino isatin 9l | HIV-1 | >99% protection | |
| 5-fluoro isatin derivative | HCV | 6 µg/mL | [7] |
| Isatin derivative SPIII-5H | HCV | 17 µg/mL | [7] |
| Isatin derivative SPIII-Br | HCV | 19 µg/mL | [7] |
Mandatory Visualizations
Logical Workflow: From Synthesis to Application
Caption: Logical workflow from isatin synthesis to biological applications.
Signaling Pathway: Inhibition of VEGFR-2 by Isatin Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by isatin derivatives.
Experimental Workflow: Sandmeyer Synthesis
Caption: Experimental workflow for the Sandmeyer synthesis of isatin.
Conclusion
The journey of isatin from a simple oxidation product of indigo to a key pharmacophore in modern drug discovery is a testament to its remarkable chemical and biological versatility. The synthetic methodologies developed over the years provide access to a vast chemical space of isatin derivatives, each with the potential for unique biological activities. The quantitative data presented herein highlights the significant potential of isatin-based compounds as anticancer, antimicrobial, and antiviral agents. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways, provides a rational basis for the future design of more potent and selective therapeutic agents. As research continues to uncover the full potential of this privileged scaffold, isatin is poised to remain a cornerstone of medicinal chemistry for the foreseeable future.
References
- 1. An efficient one-pot synthesis of novel isatin-based 2-amino thiazol-4-one conjugates using MgO nanoparticles in aqueous media [comptes-rendus.academie-sciences.fr]
- 2. Isatin synthesis [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. One pot, green synthesis and biological evaluation of some isatin-based thiocarbohydrazones derivatives [healthbiotechpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. nbinno.com [nbinno.com]
- 8. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrevlett.com [chemrevlett.com]
- 13. journals.irapa.org [journals.irapa.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. xisdxjxsu.asia [xisdxjxsu.asia]
- 17. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 18. m.youtube.com [m.youtube.com]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, also known as 6-hydroxyisatin, is a hydroxylated derivative of the versatile heterocyclic scaffold, isatin. Isatin and its analogues have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide consolidates the current understanding of the potential therapeutic targets of 6-hydroxyisatin, with a primary focus on its role as a Monoamine Oxidase (MAO) inhibitor and its prospective application as an anticancer agent. While direct quantitative data for 6-hydroxyisatin is limited in publicly available literature, this guide draws upon data from structurally similar compounds to infer its therapeutic potential and outlines the key signaling pathways and experimental protocols relevant to its evaluation.
Introduction
Isatin (1H-indole-2,3-dione) is an endogenous compound found in mammalian tissues and is also a constituent of various natural products.[1] The isatin scaffold is considered a "privileged structure" in drug discovery, amenable to chemical modifications that yield a diverse array of biological activities, including neuroprotective, anticonvulsant, antiviral, and anticancer effects.[1][2] The introduction of a hydroxyl group at the C6 position of the indole ring, yielding 6-hydroxyisatin, is anticipated to modulate its physicochemical properties and biological target interactions. This compound has been identified as a natural pigment in terrestrial and marine streptomycete isolates, and its synthesis has been reported.[3] This guide aims to provide a comprehensive overview of the likely therapeutic targets of 6-hydroxyisatin, supported by data from closely related analogues, and to furnish detailed experimental methodologies for its further investigation.
Primary Therapeutic Target: Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[]
Quantitative Data on MAO Inhibition by Hydroxylated Isatins
| Compound | Target | IC50 (µM) | Reference |
| 5-hydroxyisatin | MAO-A | 8.4 ± 1.4 | [2] |
| 5-benzyloxyisatin | MAO-A | 4.62 | [6] |
| 5-benzyloxyisatin | MAO-B | 0.103 | [6] |
| 6-benzyloxyisatin | MAO-A | 72.4 | [6] |
| 6-benzyloxyisatin | MAO-B | 0.138 | [6] |
| 5-(4-phenylbutyl)isatin | MAO-A | >100 | [7] |
| 5-(4-phenylbutyl)isatin | MAO-B | 0.00066 | [7] |
| 5-phenylisatin | MAO-A | 0.562 | [7] |
| 5-phenylisatin | MAO-B | 1.05 | [7] |
This table summarizes the inhibitory concentrations of various isatin derivatives against MAO-A and MAO-B, highlighting the potent and selective nature of some of these compounds.
The data suggests that substitution on the C5 and C6 positions of the isatin ring can significantly influence both the potency and selectivity of MAO inhibition.[6] The presence of a hydroxyl group at the C5 position confers notable MAO-A inhibitory activity.[2] It is therefore highly probable that 6-hydroxyisatin also exhibits inhibitory activity against one or both MAO isoforms.
Signaling Pathway: Monoamine Oxidase Inhibition
The therapeutic effect of MAO inhibitors is a direct consequence of their ability to increase the synaptic concentration of monoamine neurotransmitters.
Experimental Protocol: Fluorometric Monoamine Oxidase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of 6-hydroxyisatin against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
6-hydroxyisatin (test compound)
-
Pargyline (MAO-B inhibitor control)
-
Clorgyline (MAO-A inhibitor control)
-
Kynuramine (MAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 6-hydroxyisatin in DMSO.
-
Prepare working solutions of MAO-A and MAO-B enzymes in potassium phosphate buffer.
-
Prepare a stock solution of Kynuramine in water.
-
Prepare a reaction mixture containing HRP and Amplex® Red in potassium phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of potassium phosphate buffer.
-
Add 20 µL of a serial dilution of 6-hydroxyisatin (or control inhibitor/vehicle).
-
Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Kynuramine substrate solution.
-
Immediately add 20 µL of the HRP/Amplex® Red reaction mixture.
-
Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of 6-hydroxyisatin relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.
-
Potential as an Anticancer Agent
The isatin scaffold is a common feature in a multitude of compounds with demonstrated anticancer activity.[8][9] These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and target key signaling pathways implicated in cancer progression.
Cytotoxicity of Isatin Derivatives against Cancer Cell Lines
While specific IC50 values for 6-hydroxyisatin against cancer cell lines are not yet reported, the broader class of isatin derivatives has shown potent cytotoxic effects across various cancer types.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Isatin-based hybrids | Renal Cancer (UO-31) | Various (some <10) | [10] |
| Isatin-gallate hybrids | Various Cancer Lines | - | [11] |
| Spiro pyrazole-oxindole | Various Cancer Lines | Potent and Selective | [12] |
| Isatin derivatives | Colon Carcinoma | High Reactivity |
This table showcases the anticancer potential of various isatin-based compounds against different cancer cell lines, indicating a broad spectrum of activity.
Signaling Pathways in Isatin-Mediated Anticancer Activity
Isatin derivatives exert their anticancer effects through the modulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
A related compound, 6-hydroxygenistein, has been shown to exert neuroprotective effects through the activation of the PI3K/AKT signaling pathway, suggesting that hydroxylated isoflavonoids and similar structures can modulate this critical cell survival pathway.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
6-hydroxyisatin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture medium and supplements
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 6-hydroxyisatin in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. Based on the activity of structurally related compounds, its primary therapeutic targets are likely to be Monoamine Oxidase A and B, suggesting potential applications in the treatment of neurological and psychiatric disorders. Furthermore, the established anticancer properties of the isatin core indicate that 6-hydroxyisatin warrants investigation as a potential anticancer agent, likely acting through the induction of apoptosis and the inhibition of key oncogenic signaling pathways such as PI3K/AKT and MAPK.
The critical next step in realizing the therapeutic potential of 6-hydroxyisatin is the systematic in vitro and in vivo evaluation to determine its specific inhibitory concentrations (IC50 values) against MAO isoforms and a panel of cancer cell lines. Subsequent mechanistic studies should then be undertaken to elucidate the precise signaling pathways it modulates. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations. The insights gained from such studies will be invaluable for the rational design and development of 6-hydroxyisatin-based therapeutics.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Anticancer Activities of Isatin-Based Derivatives [ouci.dntb.gov.ua]
- 13. 6-Hydroxygenistein Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis and Application of 6-Hydroxyisatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include potential anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the isatin core is crucial for modulating its pharmacological profile. This document provides a detailed protocol for the synthesis of 6-hydroxyisatin and its derivatives, a summary of their characterization data, and an overview of their potential biological applications and associated signaling pathways.
Synthesis of 6-Hydroxyisatin Derivatives
The Sandmeyer synthesis is a classic and reliable method for the preparation of substituted isatins from corresponding anilines.[1] The procedure involves two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the isatin core.[1][2]
General Experimental Protocol: Sandmeyer Synthesis
Step 1: Synthesis of Isonitrosoacetanilide Intermediate
A general procedure for the synthesis of the isonitrosoacetanilide intermediate is as follows:
-
In a suitable reaction vessel, dissolve the substituted 4-aminophenol derivative in a mixture of concentrated hydrochloric acid and water.
-
To this solution, add an aqueous solution of chloral hydrate and an aqueous solution of hydroxylamine hydrochloride.[1]
-
Heat the reaction mixture, typically between 90-100°C, for a sufficient period (e.g., 2 hours) to allow for the formation of the isonitrosoacetanilide precipitate.[1]
-
Cool the mixture and filter the resulting precipitate.
-
Wash the precipitate with water and dry it thoroughly to obtain the crude isonitrosoacetanilide intermediate.
Step 2: Cyclization to form 6-Hydroxyisatin Derivative
The cyclization of the intermediate is achieved through the following steps:
-
Carefully add the dried isonitrosoacetanilide intermediate in portions to a stirred solution of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, at a controlled temperature. For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a more effective cyclization medium.[3]
-
After the addition is complete, the reaction mixture is typically heated to facilitate the intramolecular electrophilic substitution, leading to the formation of the isatin ring.
-
Upon completion of the reaction, pour the mixture over crushed ice to precipitate the crude 6-hydroxyisatin derivative.
-
Collect the precipitate by filtration, wash it with cold water, and dry it.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Experimental Data
The following tables summarize the synthesis and characterization data for 6-hydroxyisatin and some of its derivatives.
Table 1: Synthesis and Physical Characterization of 6-Hydroxyisatin Derivatives
| Compound | Starting Material | Yield (%) | Melting Point (°C) | Appearance |
| 6-Hydroxyisatin | 4-Aminophenol | 90%[4] | 323–327[4] | Orange powder[4] |
| 5-Chloro-6-hydroxyisatin | 3-Chloro-4-aminophenol | 87-89%[4] | 266–268[4] | Red powder[4] |
| 7-Fluoro-6-hydroxyisatin | 3-Fluoro-4-aminophenol | 88%[4] | 293[4] | Orange solid[4] |
| 6-(Allyloxy)isatin | 4-(Allyloxy)aniline | 49%[4] | Not Reported | Orange powder[4] |
Table 2: Spectroscopic Data for 6-Hydroxyisatin Derivatives
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | ESI-MS (m/z) |
| 5-Chloro-6-hydroxyisatin [4] | 12.00 (s, 1H), 10.89 (s, 1H), 7.50 (s, 1H), 6.49 (s, 1H) | 181.1, 162.6, 160.8, 152.3, 127.3, 115.1, 110.6, 100.4 | 196 ([M-H]⁻, ¹⁰⁰) |
| 7-Fluoro-6-hydroxyisatin [4] | Not Reported | 180.7, 160.5, 155.0 (d, J=8.9 Hz), 139.2 (d, J=10.0 Hz), 136.1 (d, J=243.0 Hz), 122.7, 111.2, 110.9 | 180 ([M-H]⁻, ¹⁰⁰) |
| 6-(Allyloxy)isatin [4] | 10.96 (s, 1H), 7.47 (dd, J=8.4, 2.2 Hz, 1H), 6.59 (dd, J=8.4, 2.2 Hz, 1H), 6.40 (s, 1H), 6.13–5.90 (m, 1H), 5.40 (d, J=17.3 Hz, 1H), 5.30 (d, J=10.9 Hz, 1H), 4.70 (d, J=4.7 Hz, 2H) | 181.5, 166.6, 160.5, 153.4, 132.6, 127.2, 118.1, 111.2, 109.3, 98.4, 69.0 | 202 ([M-H]⁻, ¹⁰⁰) |
Biological Activity and Signaling Pathways
Isatin derivatives have been extensively studied for their potential as anticancer agents. One of the key mechanisms of action for their antitumor activity is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] The hyperactivation of the Cyclin D-CDK4/6 complex can lead to uncontrolled cell proliferation and cancer.[6] Inhibition of CDK4/6 can cause G1 arrest of the cell cycle, making it a promising strategy for cancer treatment.[6]
Potential Signaling Pathway for Anticancer Activity of Isatin Derivatives
The following diagram illustrates a potential signaling pathway through which isatin derivatives may exert their anticancer effects by inhibiting CDK4/6.
Caption: Potential mechanism of anticancer activity of 6-hydroxyisatin derivatives via inhibition of the CDK4/6 pathway.
Summary of Biological Activity Data
Isatin derivatives have shown inhibitory activity against various biological targets. The following table presents some reported IC₅₀ values for isatin derivatives, highlighting their potential as enzyme inhibitors.
Table 3: Biological Activity of Isatin Derivatives
| Derivative Class | Target | IC₅₀ (µM) | Reference |
| 5-Hydroxyisatin | MAO-A | 8.4 ± 1.4 | [3] |
| C5- and C6-substituted isatins | MAO-B | 0.009 | [7] |
| Isatin-β-thiosemicarbazone hybrid | Anti-HIV | 2.62 | |
| Isatin-thiazolyl hybrid | Trypanosoma cruzi | 1.72 |
Conclusion
The synthetic protocols outlined in this document provide a robust framework for the preparation of 6-hydroxyisatin and its derivatives. The presented data underscores the potential of these compounds as valuable scaffolds in drug discovery, particularly in the development of novel anticancer agents through the inhibition of key cell cycle regulators like CDK4/6. Further investigation into the structure-activity relationships and optimization of these derivatives will be crucial for advancing them as potential therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of the Anticancer Activities of Isatin-Based Derivatives [ouci.dntb.gov.ua]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, also known as 6-hydroxyisatin, is a derivative of isatin, a versatile heterocyclic compound. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including the inhibition of various enzymes. This document provides detailed application notes and experimental protocols for the use of this compound in enzyme inhibition assays, focusing on its effects on Monoamine Oxidases (MAOs), Carboxylesterases (CEs), and Organic Anion Transporting Polypeptide 1B1 (OATP1B1).
Data Presentation
The inhibitory activities of this compound and its analogs against various enzymes are summarized below. It is important to note that specific quantitative data for the 6-hydroxy derivative is not always available in the literature. In such cases, data for the most closely related analogs are provided as a reference.
Table 1: Inhibitory Activity of Isatin Derivatives against Monoamine Oxidase A (MAO-A)
| Compound | Target Enzyme | IC50 (µM) | Comments |
| 5-hydroxyisatin | MAO-A | 8.4 ± 1.4 | A close structural analog of 6-hydroxyisatin.[1] |
| Isatin | MAO-A | >100 | Unsubstituted isatin shows weak activity. |
| N-methyl isatin | MAO-A | 7.9 ± 0.4 | N-methylation can influence activity.[1] |
Table 2: Inhibitory Activity of Isatin Derivatives against Carboxylesterases (CEs)
| Compound | Target Enzyme | Inhibition Data | Comments |
| Isatin Derivatives | Human CEs | Ki values in the nM range for hydrophobic analogs. | Inhibitory potency is related to hydrophobicity. Specific data for 6-hydroxyisatin is not readily available. |
Table 3: Inhibitory Activity of 6-hydroxyindole against Organic Anion Transporting Polypeptide 1B1 (OATP1B1)
| Compound | Target Transporter | Effect | Comments |
| 6-hydroxyindole | OATP1B1 | Long-lasting inhibitor | 6-hydroxyindole is a metabolite of indole and is structurally related to 6-hydroxyisatin. It reduces the uptake of OATP1B1 substrates. |
Experimental Protocols
Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol describes a continuous spectrophotometric method to determine the inhibitory activity of this compound against MAO-A.
Materials:
-
Recombinant human MAO-A
-
This compound (test compound)
-
Kynuramine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a stock solution of kynuramine in water.
-
Dilute the recombinant human MAO-A in potassium phosphate buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
160 µL of potassium phosphate buffer.
-
20 µL of the test compound solution at various concentrations (prepare serial dilutions). For the control, add 20 µL of buffer with the same final DMSO concentration.
-
10 µL of MAO-A enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the kynuramine substrate solution.
-
Immediately measure the increase in absorbance at 316 nm every minute for 20 minutes at 37°C. The product of the reaction, 4-hydroxyquinoline, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Carboxylesterase (CE) Inhibition Assay
This protocol outlines a general method for assessing the inhibition of carboxylesterase activity using the chromogenic substrate p-nitrophenyl acetate.
Materials:
-
Purified human carboxylesterase (e.g., hCE1)
-
This compound (test compound)
-
p-Nitrophenyl acetate (pNPA) (substrate)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a stock solution of pNPA in acetonitrile or DMSO.
-
Dilute the purified carboxylesterase in Tris-HCl buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
170 µL of Tris-HCl buffer.
-
10 µL of the test compound solution at various concentrations. For the control, add 10 µL of buffer with the same final DMSO concentration.
-
10 µL of the carboxylesterase solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution.
-
Measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes at 25°C. The product of the reaction, p-nitrophenol, is yellow and absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
OATP1B1 Inhibition Assay in HEK293 Cells
This cell-based assay is used to evaluate the inhibitory effect of this compound on the uptake of a probe substrate by the OATP1B1 transporter expressed in HEK293 cells.[2]
Materials:
-
HEK293 cells stably transfected with OATP1B1 (HEK293-OATP1B1) and mock-transfected HEK293 cells (control)
-
This compound (test compound)
-
[³H]-Estrone-3-sulfate (probe substrate)
-
Hank's Balanced Salt Solution (HBSS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-OATP1B1 and mock cells under standard conditions.
-
Seed the cells into 24-well plates and grow to confluence.
-
-
Uptake Inhibition Assay:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of the test compound or vehicle control (DMSO).
-
Initiate the uptake by adding HBSS containing the [³H]-estrone-3-sulfate probe substrate and the test compound.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Stop the uptake by aspirating the uptake solution and rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the OATP1B1-mediated uptake by subtracting the uptake in mock cells from the uptake in HEK293-OATP1B1 cells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
References
Application of 6-Hydroxyisatin in Cancer Cell Line Studies: A General Overview and Methodological Guidance
This document, therefore, provides a comprehensive overview based on the activities of closely related isatin derivatives. The information herein is intended to serve as a foundational guide for researchers interested in exploring the potential of 6-hydroxyisatin as an anticancer agent. The protocols and pathways described are general to isatin compounds and would require specific adaptation and validation for 6-hydroxyisatin.
General Anticancer Potential of Isatin Derivatives
Isatin and its substituted analogs are a versatile class of heterocyclic compounds that have demonstrated a wide range of biological activities, including significant potential as anticancer agents.[1] The anticancer effects of isatin derivatives are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.[2]
Data Presentation: Cytotoxicity of Isatin Derivatives in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for various isatin derivatives (excluding 6-hydroxyisatin, for which data is unavailable) across different human cancer cell lines. This data illustrates the general potency and cell line-specific activity of the isatin scaffold.
| Isatin Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 32 (unspecified isatin-HDAC8 inhibitor hybrid) | SW620 (colorectal adenocarcinoma) | 0.64 | [2] |
| Compound 32 (unspecified isatin-HDAC8 inhibitor hybrid) | MCF-7 (breast adenocarcinoma) | 0.79 | [2] |
| Compound 32 (unspecified isatin-HDAC8 inhibitor hybrid) | PC-3 (prostate adenocarcinoma) | 0.98 | [2] |
| Compound 32 (unspecified isatin-HDAC8 inhibitor hybrid) | AsPC-1 (pancreatic adenocarcinoma) | 1.10 | [2] |
| Compound 32 (unspecified isatin-HDAC8 inhibitor hybrid) | NCI-H460 (large cell lung cancer) | 0.89 | [2] |
| Compound 21 (spiro[indoline-3,4′-pyrrolo[1,2-a]quinoxalin]-2-one derivative) | DU-145 (prostate carcinoma) | 1.16 | [2] |
| Compound 22 (spirooxindole linked 3-acylindole) | HCT-116 (colorectal carcinoma) | 7 | [2] |
| Compound 22 (spirooxindole linked 3-acylindole) | HepG2 (hepatocellular carcinoma) | 5.5 | [2] |
| Compound 6 (indolinone-based sulfonamide) | HCT-116 (colorectal carcinoma) | 3.67 | [2] |
| Compound 13 (isatin-triazole hybrid) | MGC-803 (gastric cancer) | 9.78 | [2] |
Potential Signaling Pathways Modulated by Isatin Derivatives
The anticancer activity of isatin derivatives is often linked to their modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis. While the specific pathways affected by 6-hydroxyisatin are unknown, research on other isatin analogs suggests potential involvement of pathways such as:
-
Apoptosis Induction: Isatin derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).
-
Cell Cycle Arrest: Many isatin compounds exhibit cytostatic effects by arresting the cell cycle at various phases (e.g., G1/S or G2/M), thereby preventing cancer cell proliferation.
-
Inhibition of Protein Kinases: Certain isatin derivatives have been found to inhibit the activity of various protein kinases that are crucial for cancer cell growth and survival.
Below is a generalized diagram illustrating a potential mechanism of action for an isatin derivative inducing apoptosis.
Caption: Generalized apoptotic pathway induced by an isatin derivative.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the anticancer activity of a compound like 6-hydroxyisatin. These protocols are based on standard laboratory procedures and would need to be optimized for the specific cell lines and experimental conditions used.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-hydroxyisatin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, typically DMSO at a final concentration of <0.5%).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 6-hydroxyisatin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to investigate the effect of the compound on signaling pathways.
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Lysis: Treat cells with 6-hydroxyisatin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct experimental evidence for the anticancer effects of 6-hydroxyisatin is currently lacking in the scientific literature, the broader family of isatin derivatives has shown significant promise. The data and protocols presented here for related compounds offer a valuable starting point for researchers wishing to investigate the potential of 6-hydroxyisatin. Future studies should focus on determining the cytotoxic profile of 6-hydroxyisatin across a panel of cancer cell lines, elucidating its mechanism of action, and identifying the specific signaling pathways it modulates. Such research will be crucial in determining if 6-hydroxyisatin or its derivatives could be developed into novel anticancer therapeutics.
References
- 1. Cytotoxic and biochemical effects of 3,3',4,4',5,5'-hexahydroxystilbene, a novel resveratrol analog in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginger-derived 1-(4'-hydroxy-3'-methoxyphenyl)-5-methoxydecan-3-one (HMPM) induces apoptosis and DNA damage against triple-negative breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 6-Hydroxyisatin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 6-hydroxyisatin using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is intended as a robust starting point and should be validated for specific applications and matrices.
Introduction
6-Hydroxyisatin is a substituted isatin derivative of significant interest in medicinal chemistry and drug development due to its potential biological activities. Accurate and reliable quantification of 6-hydroxyisatin is crucial for various stages of research, including synthesis optimization, purity assessment, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[1][2] This application note details a proposed RP-HPLC method for the analysis of 6-hydroxyisatin, based on established protocols for similar isatin analogs.[3]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Solvents: HPLC grade acetonitrile and water.[3]
-
Mobile Phase Additive: Formic acid or trifluoroacetic acid (TFA).[3]
-
Sample: 6-Hydroxyisatin reference standard and sample for analysis.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).[3]
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis of 6-hydroxyisatin. Optimization may be necessary depending on the specific instrumentation and sample matrix.[3]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetononitrile[3] |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 254 nm or 290 nm (based on UV scan of 6-hydroxyisatin)[3] |
| Injection Volume | 10 µL[3] |
| Run Time | 25 minutes[3] |
Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reliable HPLC results, as it minimizes interference and protects the analytical column.[4][5]
3.1.1. Standard Solution Preparation
-
Accurately weigh approximately 1 mg of 6-hydroxyisatin reference standard.
-
Dissolve the standard in 10 mL of the sample diluent (Acetonitrile/Water, 50:50, v/v) to obtain a stock solution of 100 µg/mL.[3]
-
Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.1.2. Sample Solution Preparation
-
Prepare the sample to be analyzed in the same manner as the standard solution to a final concentration within the calibration range.[3]
-
For complex matrices (e.g., biological fluids), an extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[4][6]
3.1.3. Filtration
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC system.[3]
Method Validation
For use in regulated environments, the analytical method must be validated according to ICH guidelines.[7][8] Key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for 6-hydroxyisatin should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[9] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] | Relative Standard Deviation (RSD) ≤ 2%[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, etc. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of 6-hydroxyisatin.
Caption: Workflow for HPLC analysis of 6-hydroxyisatin.
Signaling Pathway (Illustrative)
While a specific signaling pathway for 6-hydroxyisatin is highly dependent on the biological context and is a subject of ongoing research, the following diagram illustrates a generic kinase signaling pathway that is often modulated by isatin derivatives.
Caption: Illustrative kinase signaling pathway potentially modulated by 6-hydroxyisatin.
References
- 1. Separations | Special Issue : Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals [mdpi.com]
- 2. wjpmr.com [wjpmr.com]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Testing of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, also known as 6-hydroxyisatin, is a member of the isatin family of compounds. Isatin and its derivatives are a well-documented class of heterocyclic compounds exhibiting a wide array of biological activities, including anticancer, antioxidant, and enzyme inhibitory properties.[1][2] The introduction of a hydroxyl group at the C6 position of the isatin core is anticipated to modulate its biological profile, potentially enhancing its therapeutic potential.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, covering its potential anticancer, antioxidant, and enzyme inhibitory activities. Detailed experimental protocols and data presentation guidelines are provided to facilitate reproducible and robust preclinical assessment.
Anticipated Biological Activities
Based on the known bioactivities of isatin and its hydroxylated derivatives, this compound is hypothesized to possess the following activities:
-
Anticancer Activity: Isatin derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3] The hydroxyl group may enhance these effects.
-
Antioxidant Activity: Phenolic compounds are known for their ability to scavenge free radicals. The 6-hydroxy moiety suggests potential antioxidant properties for this compound.[4]
-
Enzyme Inhibition: Isatins are known inhibitors of various enzymes, including monoamine oxidases (MAOs) and carboxylesterases (CEs).[5][6]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the in vitro assays. Please note that the data presented in these tables are illustrative and based on values reported for structurally related isatin derivatives due to the limited availability of specific data for this compound.
Table 1: In Vitro Anticancer Activity of Representative Isatin Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) |
| 5-hydroxyisatin | HeLa (Cervical Cancer) | MTT | 15.5 |
| Isatin | HL-60 (Leukemia) | MTT | ~18 |
| 6-substituted isatin analogue | MCF-7 (Breast Cancer) | MTT | 8.2 |
| 6-substituted isatin analogue | A549 (Lung Cancer) | MTT | 12.1 |
Table 2: In Vitro Antioxidant Activity of Representative Phenolic Compounds
| Compound | Assay | IC50 (µg/mL) |
| 5-hydroxyisatin derivative | DPPH Radical Scavenging | 25.4 |
| Gallic Acid (Standard) | DPPH Radical Scavenging | 5.2 |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 8.8 |
Table 3: In Vitro Enzyme Inhibitory Activity of Representative Isatin Derivatives
| Compound | Enzyme | Inhibition Parameter (Ki or IC50 in µM) |
| 5-hydroxyisatin | MAO-A | 8.4 (IC50)[5] |
| Isatin | MAO-B | 3.0 (Ki) |
| C6-benzyloxy-isatin | MAO-B | 0.138 (IC50)[5] |
| Isatin Derivative | Carboxylesterase (hiCE) | 15.0 (Ki)[6] |
Experimental Protocols
Anticancer Activity
a) Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
b) Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Human cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Gallic acid (as a positive control)
-
96-well plates
Protocol:
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or control dilutions to 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Enzyme Inhibition Assays
a) Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A and MAO-B enzymes.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well black plates
-
Fluorescence microplate reader
Protocol:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well black plate, add MAO-A or MAO-B enzyme solution and different concentrations of this compound or a reference inhibitor. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
b) Carboxylesterase (CE) Inhibition Assay
This assay measures the inhibition of carboxylesterase activity using a chromogenic substrate.
Materials:
-
This compound
-
Human liver or intestinal microsomes (as a source of CEs)
-
p-Nitrophenyl acetate (pNPA) (substrate)
-
Tris-HCl buffer (pH 7.4)
-
96-well plates
-
Spectrophotometric microplate reader
Protocol:
-
Reaction Mixture: In a 96-well plate, add the microsomes, buffer, and different concentrations of this compound.
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding pNPA.
-
Absorbance Measurement: Measure the increase in absorbance at 405 nm over time due to the formation of p-nitrophenol.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration to determine the Ki or IC50 value.[6]
Visualizations
Caption: Experimental workflow for in vitro anticancer screening.
Caption: Intrinsic pathway of caspase-dependent apoptosis.[7]
Caption: Free radical scavenging by a phenolic antioxidant.
References
- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and screening of biologically significant 5-hydroxy isatin derivatives for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
Application Notes and Protocols: 6-Hydroxyisatin as a Molecular Probe for Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent inhibition of various protein kinases.[1] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] Consequently, kinase inhibitors are a major focus of drug discovery efforts.
This document provides detailed application notes and protocols for the use of 6-hydroxyisatin, a hydroxylated derivative of isatin, as a molecular probe for studying kinase activity. While specific biochemical data for 6-hydroxyisatin is limited in the current literature, the information presented herein is based on the well-established kinase inhibitory profile of the broader isatin family. These protocols and data serve as a foundational guide for researchers to explore the potential of 6-hydroxyisatin as a modulator of kinase-driven signaling pathways.
Data Presentation: Kinase Inhibitory Profile of Isatin Derivatives
The following table summarizes the inhibitory activities of various isatin derivatives against a panel of protein kinases. This data provides a basis for selecting potential kinase targets for 6-hydroxyisatin.
Disclaimer: The following data is for various isatin derivatives and not specifically for 6-hydroxyisatin. This information should be used as a guide for initiating studies with 6-hydroxyisatin.
| Compound Class | Kinase Target | IC50 (µM) | Reference |
| Isatin-hydrazone | CDK2 | 0.246 - 0.301 | [2] |
| Isatin-hydrazone | EGFR | 0.269 - 0.369 | [2] |
| Isatin-hydrazone | VEGFR-2 | 0.232 - 0.266 | [2] |
| Isatin-hydrazone | FLT-3 | 0.546 - 1.535 | [2] |
| Tricyclic Isatin Oxime | DYRK1A | Sub-micromolar | [3][4] |
| Tricyclic Isatin Oxime | PIM1 | Sub-micromolar | [3][4] |
| Tricyclic Isatin Oxime | Haspin | Sub-micromolar | [3][4] |
| Tricyclic Isatin Oxime | HIPK1-3 | Sub-micromolar | [3][4] |
| Tricyclic Isatin Oxime | IRAK1 | Sub-micromolar | [3][4] |
| Tricyclic Isatin Oxime | NEK10 | Sub-micromolar | [3][4] |
| Tricyclic Isatin Oxime | DAPK1-3 | Sub-micromolar | [3][4] |
| Quinazoline-Isatin Hybrid | CDK2 | 0.183 | [5] |
| Quinazoline-Isatin Hybrid | EGFR | 0.083 | [5] |
| Quinazoline-Isatin Hybrid | VEGFR-2 | 0.076 | [5] |
| Quinazoline-Isatin Hybrid | HER2 | 0.138 | [5] |
Signaling Pathways
Based on the kinase targets of isatin derivatives, 6-hydroxyisatin may modulate several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the EGFR signaling cascade, a common target of isatin-based compounds.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of 6-hydroxyisatin against a specific protein kinase (e.g., EGFR, DYRK1A).
Materials:
-
Purified recombinant kinase (e.g., EGFR, DYRK1A)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
6-hydroxyisatin
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-hydroxyisatin in DMSO. Create a series of dilutions in kinase assay buffer.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 5 µL of the diluted 6-hydroxyisatin or DMSO (as a vehicle control).
-
Add 10 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing the peptide substrate and ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the 6-hydroxyisatin concentration.
Protocol 2: Cell-Based Western Blot Assay for Kinase Pathway Inhibition
This protocol is designed to assess the effect of 6-hydroxyisatin on the phosphorylation of a downstream target of a specific kinase in a cellular context.
Materials:
-
Cancer cell line known to have an active kinase pathway of interest (e.g., A549 for EGFR pathway)
-
Cell culture medium and supplements
-
6-hydroxyisatin
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 6-hydroxyisatin (and a DMSO control) for a specified time (e.g., 1, 6, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the target to ensure equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
6-hydroxyisatin represents a promising molecular probe for the investigation of kinase activity and signaling pathways. The protocols and data provided in these application notes offer a comprehensive framework for researchers to begin exploring the inhibitory potential of this compound. While the specific kinase targets of 6-hydroxyisatin are yet to be fully elucidated, the broader isatin scaffold has demonstrated significant activity against a range of cancer-relevant kinases. Future studies are warranted to precisely define the kinase selectivity profile of 6-hydroxyisatin and its therapeutic potential.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 6-Hydroxyisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antimicrobial screening assays using 6-hydroxyisatin. The protocols detailed below are based on established methodologies for evaluating the antimicrobial efficacy of novel compounds.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds renowned for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The isatin scaffold is a privileged structure in medicinal chemistry, and substitutions on the indole ring can significantly modulate its biological activity.[2] 6-hydroxyisatin, a hydroxylated derivative of isatin, is a subject of interest for its potential as a novel antimicrobial agent. The hydroxyl group at the 6th position may influence its solubility, bioavailability, and interaction with microbial targets.
These notes offer detailed protocols for the initial screening and quantitative assessment of the antimicrobial activity of 6-hydroxyisatin against a panel of pathogenic bacteria and fungi.
Data Presentation
The following tables present hypothetical data for the antimicrobial screening of 6-hydroxyisatin against representative pathogenic microorganisms. This data is for illustrative purposes to guide researchers in structuring their experimental results. Actual values must be determined empirically.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Hydroxyisatin
| Microorganism | Strain | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | 32 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 64 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >256 |
| Candida albicans | ATCC 10231 | Fungus | 64 |
| Aspergillus niger | ATCC 16404 | Fungus | 128 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 6-Hydroxyisatin
| Microorganism | Strain | Gram Stain/Type | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | 64 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 128 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | >256 |
| Candida albicans | ATCC 10231 | Fungus | 128 |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Protocol 1: Agar Well Diffusion Assay for Preliminary Screening
This method is used for the initial qualitative assessment of the antimicrobial activity of 6-hydroxyisatin.
Materials:
-
6-hydroxyisatin stock solution (e.g., 1 mg/mL in DMSO)
-
Test microorganisms (bacterial and fungal strains)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotics (e.g., Chloramphenicol for bacteria, Nystatin for fungi)[3]
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Prepare MHA and SDA plates and allow them to solidify under sterile conditions.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Using a sterile cotton swab, evenly streak the microbial inoculum over the entire surface of the agar plates to create a lawn.
-
Allow the plates to dry for 5-10 minutes.
-
Using a sterile cork borer, create wells in the agar plates.
-
Add a defined volume (e.g., 100 µL) of the 6-hydroxyisatin stock solution, positive control, and negative control into separate wells.[3]
-
Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 25-28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.
Protocol 2: Broth Microdilution Assay for MIC Determination
This quantitative method determines the lowest concentration of 6-hydroxyisatin that inhibits the visible growth of a microorganism.[3]
Materials:
-
6-hydroxyisatin stock solution
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL)
-
Positive and negative controls
-
Microplate reader (optional)
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the 6-hydroxyisatin stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
The final concentrations of 6-hydroxyisatin may range from 0.5 to 512 µg/mL.[3]
-
Add 10 µL of the adjusted microbial inoculum to each well, except for the sterility control wells.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates under appropriate conditions (37°C for 24h for bacteria; 25-28°C for 48h for fungi).
-
Determine the MIC by visual inspection as the lowest concentration of 6-hydroxyisatin that shows no visible turbidity. The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader.
Protocol 3: Determination of MBC/MFC
This assay determines the lowest concentration of 6-hydroxyisatin that kills the microorganisms.
Materials:
-
Results from the MIC assay (Protocol 2)
-
MHA or SDA plates
-
Sterile micropipette
-
Incubator
Procedure:
-
From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the appropriate conditions.
-
The MBC or MFC is the lowest concentration of 6-hydroxyisatin that results in no microbial growth on the agar plate.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the antimicrobial screening of 6-hydroxyisatin.
Caption: Workflow for antimicrobial screening of 6-hydroxyisatin.
Putative Mechanism of Action
While the exact mechanism of 6-hydroxyisatin is yet to be elucidated, isatin derivatives have been suggested to inhibit essential bacterial enzymes. One such proposed target is Tyrosyl-tRNA synthetase (TyrRS), which is crucial for protein synthesis.[4]
Caption: Putative mechanism of 6-hydroxyisatin via TyrRS inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione (6-hydroxyisatin) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 6-hydroxyisatin?
A1: Common methods for synthesizing isatin derivatives, which can be adapted for 6-hydroxyisatin, include the Sandmeyer synthesis, the Stolle synthesis, and the Gassman synthesis. A highly efficient, more recent method involves the nucleophilic aromatic substitution of a fluorine atom in 6-fluoroisatin to yield 6-hydroxyisatin.
Q2: What is a realistic expected yield for 6-hydroxyisatin synthesis?
A2: The yield of 6-hydroxyisatin is highly dependent on the synthetic method employed. A reported method involving the hydrolysis of 6-fluoroisatin has achieved a high yield of 90%. Traditional methods like the Sandmeyer synthesis may result in lower yields, which can be affected by various factors including the purity of starting materials and reaction conditions.
Q3: How can I purify the crude 6-hydroxyisatin product?
A3: Purification of isatins can be achieved through recrystallization from solvents like glacial acetic acid. Another method involves forming a water-soluble bisulfite addition product. The crude isatin is dissolved in an aqueous alkali-metal bisulfite solution, treated with a decolorizing agent, and then the isatin is precipitated by acidification.
Q4: What are the key safety precautions to consider during the synthesis?
A4: The synthesis of 6-hydroxyisatin involves the use of hazardous materials. Concentrated acids like sulfuric acid are corrosive and can cause severe burns. Oxalyl chloride, used in the Stolle synthesis, is toxic and corrosive. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction in Sandmeyer Synthesis | Ensure high purity of the starting aniline (e.g., 4-aminophenol derivative). Optimize reaction time and temperature for the formation of the isonitrosoacetanilide intermediate. |
| Incomplete cyclization | In the Sandmeyer synthesis, ensure the isonitrosoacetanilide is dry before adding to the acid. For the Stolle synthesis, use a suitable Lewis acid (e.g., AlCl₃, TiCl₄) and optimize the reaction temperature. |
| Side reactions | Minimize sulfonation of the aromatic ring in the Sandmeyer synthesis by using the minimum effective concentration and temperature of sulfuric acid. For phenolic isatins, consider protecting the hydroxyl group to prevent unwanted side reactions. |
| Decomposition of starting materials or intermediates | Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate, especially during the acid-catalyzed cyclization step which can be exothermic. |
Impure Product
| Potential Cause | Recommended Solution |
| Formation of "tar" | Ensure the complete dissolution of the aniline starting material before proceeding with the reaction. This is particularly important under the strong acidic and high-temperature conditions of the Sandmeyer synthesis. |
| Presence of isatin oxime byproduct (Sandmeyer synthesis) | This common impurity can be minimized by adding a "decoy agent," such as an aldehyde or ketone, during the work-up or extraction phase of the reaction. |
| Colored impurities | Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or by forming the sodium bisulfite addition product. |
| Mixture of regioisomers | When using meta-substituted anilines in classical syntheses, a mixture of 4- and 6-substituted isatins can form. For regiochemical control, consider alternative strategies or ensure proper purification to isolate the desired 6-hydroxy isomer. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of 6-hydroxyisatin and related derivatives via nucleophilic aromatic substitution of 6-fluoroisatins.
| Product | Starting Material | Yield (%) |
| 6-Hydroxyisatin | 6-Fluoroisatin | 90 |
| 5-Fluoro-6-hydroxyisatin | 5,6-Difluoroisatin | 85 |
| 5-Chloro-6-hydroxyisatin | 5-Chloro-6-fluoroisatin | 87-89 |
| 5-Bromo-6-hydroxyisatin | 5-Bromo-6-fluoroisatin | 85 |
| 7-Fluoro-6-hydroxyisatin | 6,7-Difluoroisatin | 88 |
Experimental Protocols
Synthesis of 6-Hydroxyisatin from 6-Fluoroisatin[2]
This method achieves a high yield through nucleophilic aromatic substitution.
Procedure:
-
Add 6-fluoroisatin (1.0 equivalent) portion-wise to a vigorously stirred solution of potassium hydroxide (2.2 equivalents) in water at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Cool the mixture and acidify to pH 2 with 10% aqueous hydrochloric acid.
-
Stir the mixture for 2 hours to allow for complete precipitation.
-
Filter the precipitate, purify by recrystallization from acetic acid, and dry in vacuo to obtain 6-hydroxyisatin.
General Protocol for Sandmeyer Synthesis of Substituted Isatins
This is a general two-step protocol that can be adapted for the synthesis of 6-hydroxyisatin, potentially starting from a protected 4-aminophenol.
Step 1: Formation of the Isonitrosoacetanilide Intermediate
-
In a large flask, dissolve chloral hydrate in water.
-
Add crystallized sodium sulfate to the solution.
-
Separately, prepare a solution of the substituted aniline (e.g., a protected 4-aminophenol) in water with hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride in water to the aniline solution.
-
Combine the two solutions and heat to a vigorous boil for a few minutes.
-
Cool the reaction mixture in an ice bath to crystallize the isonitrosoacetanilide intermediate.
-
Filter the precipitate and air-dry.
Step 2: Cyclization to the Isatin
-
Carefully warm concentrated sulfuric acid in a flask equipped with a mechanical stirrer.
-
Add the dry isonitrosoacetanilide from Step 1 in small portions, maintaining the temperature between 60-70 °C with external cooling.
-
After the addition is complete, heat the mixture to 80 °C for about 10 minutes.
-
Cool the reaction mixture to room temperature and pour it over a large volume of cracked ice.
-
Allow the precipitate to form, then filter, wash with cold water, and dry to obtain the crude isatin product.
Visualizations
Solubility issues of 6-hydroxyisatin in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-hydroxyisatin, focusing on its solubility challenges in aqueous buffers.
Troubleshooting Guides
Issue: Precipitation of 6-Hydroxyisatin in Aqueous Buffers
6-hydroxyisatin, like its parent compound isatin, exhibits low solubility in aqueous solutions, which can lead to precipitation during the preparation of working solutions in common buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, or acetate buffer. This guide provides a systematic approach to overcome this issue.
Solubility Profile of Isatin (as a reference for 6-Hydroxyisatin)
Table 1: Solubility of Isatin in Various Solvents
| Solvent | Molar Mass ( g/mol ) | Mole Fraction Solubility (at 298.15 K) | Reference(s) |
| Water | 18.02 | 5.14 x 10⁻⁵ | [1][2] |
| Ethanol | 46.07 | 4.09 x 10⁻³ | [1] |
| N,N-dimethylformamide (DMF) | 73.09 | - | [4] |
| Dimethyl sulfoxide (DMSO) | 78.13 | Soluble | [3] |
Note: The solubility of isatin in DMF is noted to be significantly higher than in other organic solvents like toluene.[4]
Experimental Protocols
Protocol 1: Preparation of a 6-Hydroxyisatin Stock Solution
This protocol describes the recommended method for preparing a concentrated stock solution of 6-hydroxyisatin using an organic solvent.
Materials:
-
6-Hydroxyisatin powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh the desired amount of 6-hydroxyisatin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the mixture thoroughly until the 6-hydroxyisatin is completely dissolved. Gentle warming (to no more than 37°C) may be applied to aid dissolution, but care should be taken to avoid degradation.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a 6-Hydroxyisatin Working Solution in Aqueous Buffer
This protocol details the dilution of the organic stock solution into your aqueous experimental buffer.
Materials:
-
6-Hydroxyisatin stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl, cell culture medium), pre-warmed to the experimental temperature
-
Sterile conical tubes or appropriate vessels
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the final desired concentration of 6-hydroxyisatin in your experiment.
-
Calculate the volume of the stock solution needed to achieve this final concentration in your total volume of aqueous buffer. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts in your experiment.
-
While vigorously vortexing or stirring the pre-warmed aqueous buffer, add the calculated volume of the 6-hydroxyisatin stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.
-
Once the stock solution is added, continue to mix for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to reduce the final concentration of 6-hydroxyisatin or employ alternative solubilization strategies (see Troubleshooting FAQs).
Frequently Asked Questions (FAQs)
Q1: My 6-hydroxyisatin precipitated when I added it to my aqueous buffer. What should I do?
A1: This is a common issue due to the low aqueous solubility of 6-hydroxyisatin. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like DMSO, as detailed in Protocol 1. Then, dilute this stock solution into your aqueous buffer with vigorous mixing, as described in Protocol 2. Ensure the final concentration of DMSO is kept to a minimum (ideally <0.5%) to avoid affecting your experimental system.
Q2: I tried making a working solution from a DMSO stock, but it still precipitated. What are my options?
A2: If precipitation still occurs, consider the following troubleshooting steps:
-
Lower the Final Concentration: The desired final concentration of 6-hydroxyisatin may exceed its solubility limit in your specific buffer. Try preparing a working solution at a lower concentration.
-
Increase the Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before and during the addition of the stock solution can sometimes improve solubility. However, be mindful of the temperature stability of 6-hydroxyisatin and other components in your buffer.
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent. While specific data for 6-hydroxyisatin is limited, you could empirically test if slight adjustments to the buffer's pH (within the acceptable range for your experiment) improve solubility.
-
Use of a Surfactant: In some instances, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in the aqueous buffer can help to maintain the solubility of hydrophobic compounds. This should be tested for compatibility with your specific assay.
Q3: Can I dissolve 6-hydroxyisatin directly in water?
A3: Direct dissolution in water is not recommended due to its poor aqueous solubility.[1][2] You are likely to encounter significant difficulty in achieving your desired concentration, and the dissolution process will be slow and incomplete. Preparing a stock solution in an organic solvent is the most reliable method.
Q4: What is the stability of 6-hydroxyisatin in a DMSO stock solution and in aqueous working solutions?
A4: While specific stability data for 6-hydroxyisatin is not extensively published, it is best practice to prepare fresh working solutions from a frozen stock for each experiment to ensure compound integrity. Stock solutions in anhydrous DMSO are generally stable for several months when stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The stability in aqueous buffers is expected to be lower, and it is recommended to use these solutions promptly after preparation.
Q5: Are there any known signaling pathways affected by 6-hydroxyisatin?
A5: Yes, research suggests that 6-hydroxyisatin and its derivatives can modulate several signaling pathways, contributing to their neuroprotective and antioxidant effects. Two notable pathways are:
-
Nrf2/HO-1 Signaling Pathway: 6-hydroxyisatin has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular defense against oxidative stress.[5][6]
-
Caspase-3 Mediated Apoptosis: 6-hydroxyisatin has been observed to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic pathway, thereby exerting anti-apoptotic effects.[5]
Visualizations
Experimental Workflow
Caption: Workflow for preparing 6-hydroxyisatin solutions.
Signaling Pathways
Caption: Signaling pathways modulated by 6-hydroxyisatin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 6-Hydroxyisatin Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-hydroxyisatin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 6-hydroxyisatin?
A1: The most prevalent method for synthesizing 6-hydroxyisatin is an adaptation of the Sandmeyer isatin synthesis. This two-step process typically starts from p-aminophenol. The first step involves the formation of an isonitrosoacetanilide intermediate by reacting p-aminophenol with chloral hydrate and hydroxylamine. In the second step, this intermediate undergoes acid-catalyzed cyclization, usually with concentrated sulfuric acid, to yield 6-hydroxyisatin. Another reported method involves the nucleophilic substitution of 6-fluoroistain with a hydroxide source.
Q2: What are the most common byproducts I can expect in the synthesis of 6-hydroxyisatin?
A2: During the Sandmeyer synthesis of 6-hydroxyisatin, several byproducts can form. These include:
-
Unreacted Starting Materials: Residual p-aminophenol and the intermediate, isonitroso-p-hydroxyacetanilide.
-
Sulfonated Byproducts: The use of concentrated sulfuric acid can lead to the sulfonation of the aromatic ring, creating highly polar impurities.
-
Charred/Polymeric Material: The reaction is highly exothermic, and poor temperature control can lead to the formation of dark, tarry substances.
-
Isatin-N-oxide and other oxidation products: The reaction conditions can sometimes lead to the formation of oxidized species.
-
Isomeric Impurities: While less of a concern when starting with a symmetrically substituted precursor like p-aminophenol, improper starting material selection could lead to isomeric products.
Q3: My crude 6-hydroxyisatin product is a dark, oily substance instead of a crystalline solid. What is the likely cause?
A3: The appearance of a dark oil or tar is a common issue and usually indicates the presence of significant impurities. The primary causes are often:
-
Charring: Overheating during the sulfuric acid-mediated cyclization step is a frequent cause of tar formation. Careful temperature control is critical.
-
Residual Solvent: High-boiling point solvents, if used, may not have been completely removed.
-
Complex Mixture of Byproducts: If significant side reactions have occurred, the resulting mixture may be difficult to crystallize.
Q4: What are the recommended methods for purifying crude 6-hydroxyisatin?
A4: The most common and effective purification methods for 6-hydroxyisatin are:
-
Recrystallization: This is a standard technique to purify the crude product. Glacial acetic acid is often a suitable solvent for recrystallizing isatins.
-
Base-Acid Precipitation: This method involves dissolving the crude product in an aqueous basic solution (e.g., sodium hydroxide), followed by filtration to remove insoluble impurities. The filtrate is then carefully acidified. A slight initial addition of acid may precipitate some impurities, which can be filtered off. Further acidification will then precipitate the purified 6-hydroxyisatin.
-
Bisulfite Adduct Formation: A patented method for purifying isatins involves the formation of a water-soluble bisulfite addition product. This allows for the removal of insoluble impurities by filtration. The purified isatin can then be regenerated by treating the filtrate with acid.
Troubleshooting Guides
Problem 1: Low Yield of 6-Hydroxyisatin
| Possible Cause | Troubleshooting/Optimization Strategy |
| Incomplete reaction in Step 1 (Isonitrosoacetanilide formation) | Ensure an adequate excess of hydroxylamine hydrochloride is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of p-aminophenol. Maintain the optimal reaction temperature to drive the reaction to completion. |
| Poor temperature control during cyclization (Step 2) | Add the isonitroso-p-hydroxyacetanilide intermediate to the sulfuric acid in small portions, with efficient stirring and external cooling, to maintain the reaction temperature within the recommended range (typically 60-70°C). |
| Loss of product during workup and purification | Use ice-cold water to wash the crude product during filtration to minimize loss due to solubility. If using the base-acid precipitation method, ensure complete precipitation by carefully adjusting the final pH. |
| Degradation of the product | The phenolic hydroxyl group may be susceptible to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) can sometimes be beneficial. |
Problem 2: Difficulty in Purifying the Crude Product
| Symptom | Possible Cause | Suggested Solution |
| Product is a dark, intractable tar | Significant charring or polymerization has occurred. | Prevention is key: strictly control the temperature during the addition to sulfuric acid. For an already formed tar, attempting to triturate with a non-polar solvent like hexane may help to solidify some of the desired product. If this fails, column chromatography may be the only option, though it can be challenging with highly impure samples. |
| Product fails to crystallize from the chosen solvent | Presence of impurities inhibiting crystallization; inappropriate solvent choice. | Try different recrystallization solvents or solvent systems (e.g., ethanol, acetic acid/water mixtures). If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If these methods fail, purify by column chromatography. |
| Persistent colored impurities after recrystallization | Co-crystallization of colored byproducts. | Perform a hot filtration step during recrystallization to remove any insoluble colored impurities. Consider using activated charcoal during the recrystallization process, but be aware that this can also adsorb some of the desired product. The base-acid precipitation method is often effective at removing colored impurities. |
| Presence of starting materials in the final product | Incomplete reaction. | Optimize the reaction conditions (time, temperature, stoichiometry) to ensure the reaction goes to completion. If unreacted starting material is still present, a second purification step (e.g., another recrystallization or column chromatography) may be necessary. |
Quantitative Data Summary
The following table summarizes typical (but not absolute) yield ranges for the Sandmeyer isatin synthesis. Actual yields can vary significantly based on reaction scale, purity of reagents, and precise experimental conditions.
| Step | Product | Typical Yield Range | Notes |
| 1 | Isonitroso-p-hydroxyacetanilide | 75-90% | Yield is generally good for this step. |
| 2 | Crude 6-Hydroxyisatin | 60-75% | This step is critical and yields can be lower due to side reactions and charring. |
| Purification | Purified 6-Hydroxyisatin | 70-85% (recovery) | Recovery depends on the purity of the crude product and the chosen purification method. |
Experimental Protocols
General Protocol for the Sandmeyer Synthesis of 6-Hydroxyisatin
Step 1: Synthesis of Isonitroso-p-hydroxyacetanilide
-
In a large round-bottom flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (large excess) in water.
-
In a separate beaker, prepare a solution of p-aminophenol (1.0 eq) in water containing hydrochloric acid (1.05 eq).
-
In another beaker, dissolve hydroxylamine hydrochloride (3.0 eq) in water.
-
Add the p-aminophenol solution and then the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate.
-
Heat the mixture to a vigorous boil for a short period (e.g., 5-10 minutes).
-
Cool the reaction mixture in an ice bath to induce crystallization of the isonitroso-p-hydroxyacetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Step 2: Synthesis of 6-Hydroxyisatin
-
In a flask equipped with a mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid to approximately 50°C.
-
Slowly and in small portions, add the dry isonitroso-p-hydroxyacetanilide from Step 1 to the sulfuric acid, ensuring the temperature does not exceed 70-75°C. Use an ice bath to control the temperature.
-
After the addition is complete, heat the mixture to 80°C for about 10 minutes.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a large amount of crushed ice with stirring.
-
Allow the mixture to stand for about 30 minutes to allow the crude 6-hydroxyisatin to precipitate.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove excess acid.
Purification by Base-Acid Precipitation
-
Suspend the crude 6-hydroxyisatin in hot water.
-
Add a solution of sodium hydroxide with stirring until the solid dissolves, forming the sodium salt of 6-hydroxyisatin.
-
Filter the solution to remove any insoluble impurities.
-
Carefully add dilute hydrochloric acid dropwise to the filtrate. A small amount of initial precipitate may be impurities; if so, this can be removed by filtration.
-
Continue adding hydrochloric acid until the solution is acidic, causing the purified 6-hydroxyisatin to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Workflow for the synthesis and purification of 6-hydroxyisatin.
Caption: Troubleshooting dark/oily 6-hydroxyisatin crude product.
Preventing degradation of 6-hydroxyisatin during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of 6-hydroxyisatin to prevent its degradation. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage conditions for solid 6-hydroxyisatin?
For long-term stability, solid 6-hydroxyisatin should be stored in a cool, dry, and dark environment. Keep the container tightly sealed to protect it from moisture and atmospheric oxygen. Room temperature is generally acceptable for short-term storage, but for extended periods, refrigeration (2-8°C) is recommended.
Q2: How should I prepare and store solutions of 6-hydroxyisatin?
The stability of 6-hydroxyisatin in solution is significantly influenced by the solvent, pH, and temperature.
-
Solvent Choice: 6-hydroxyisatin and its derivatives typically show good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1] Aqueous solubility is generally low.[1]
-
Stock Solutions: It is best practice to prepare fresh solutions before each experiment. If you need to store stock solutions, prepare them in a high-quality anhydrous solvent like DMSO. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Storage: Store stock solutions at -20°C or -80°C for longer-term stability.[1] Ensure vials are tightly capped.
Q3: What are the primary causes of 6-hydroxyisatin degradation?
Isatin derivatives are susceptible to three main degradation pathways: hydrolysis, oxidation, and photodegradation.[1]
-
Hydrolysis: The γ-lactam ring within the isatin structure is prone to opening under hydrolytic conditions, especially under a high pH (alkaline conditions).[1] This leads to the formation of an isatinic acid derivative, which is inactive.
-
Oxidation: The isatin core can be oxidized, particularly when exposed to air, light, or oxidizing agents, which may lead to the formation of isatoic anhydride derivatives.[1] The presence of the hydroxyl group at the 6-position may increase its susceptibility to oxidation compared to unsubstituted isatin.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[1] It is critical to store both solid compounds and solutions protected from light by using amber vials or by wrapping containers in aluminum foil.
Q4: My 6-hydroxyisatin solution has changed color. What does this indicate and what should I do?
A noticeable color change, such as darkening or fading from its typical orange-red appearance, often signals chemical degradation.[1] This could be due to hydrolysis, oxidation, or the formation of other byproducts. It is strongly recommended to discard the discolored solution and prepare a fresh one from solid stock to ensure the integrity of your experimental results.
Q5: I am observing low or inconsistent potency in my biological assays. Could this be related to degradation?
Yes, this is a common consequence of compound degradation. If the 6-hydroxyisatin has degraded, the actual concentration of the active compound in your solution will be lower than calculated, leading to diminished or variable biological effects. To troubleshoot, prepare a fresh solution from solid material stored under recommended conditions and repeat the assay. It is also advisable to periodically check the purity of your stock using an analytical method like HPLC.
Summary of Storage and Handling Conditions
The table below summarizes the key parameters to control for minimizing 6-hydroxyisatin degradation.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Form | Long-term storage in solution | Store as a solid and prepare solutions fresh | Minimizes hydrolysis and solvent-mediated degradation |
| Temperature | High temperatures; repeated freeze-thaw cycles | Solid: Room temp (short-term), 2-8°C (long-term)Solution: -20°C to -80°C | Reduces rates of all chemical degradation pathways |
| pH | Alkaline (high pH) conditions | Neutral to slightly acidic (e.g., pH < 7) | Prevents base-catalyzed hydrolysis of the lactam ring[1] |
| Light | Exposure to direct sunlight or UV sources | Store in amber vials or light-blocking containers | Prevents photodegradation[1] |
| Atmosphere | Exposure to air and moisture | Store in tightly sealed containers; consider inert gas (N₂ or Ar) | Prevents oxidation and moisture-induced hydrolysis[1] |
Degradation Pathways and Stability Testing Workflow
The following diagrams illustrate the primary degradation pathways for the isatin scaffold and a standard workflow for assessing the stability of 6-hydroxyisatin.
Caption: Logical diagram of 6-hydroxyisatin degradation pathways.
References
Technical Support Center: Purification of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione (6-Hydroxyisatin)
Welcome to the technical support center for the purification of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, also known as 6-hydroxyisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
I. Stability and Handling FAQs
This section addresses common questions regarding the stability and proper handling of 6-hydroxyisatin. Isatin derivatives can be susceptible to degradation, and proper handling is crucial for maintaining sample integrity.
Q1: What are the main stability concerns for 6-hydroxyisatin?
A1: Like other isatin derivatives, 6-hydroxyisatin is susceptible to several degradation pathways:
-
Hydrolysis: The γ-lactam ring in the isatin core can undergo hydrolysis, particularly under alkaline (high pH) conditions. This leads to ring-opening and the formation of the corresponding isatinic acid. The rate of hydrolysis is pH-dependent. To minimize hydrolysis, it is recommended to work under neutral to slightly acidic conditions.
-
Oxidation: Isatins can be oxidized, which may be facilitated by strong oxidizing agents or prolonged exposure to air.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of isatin compounds. It is advisable to protect both solid samples and solutions of 6-hydroxyisatin from light by using amber vials or covering containers with aluminum foil.
Q2: How should I store solid 6-hydroxyisatin?
A2: Solid 6-hydroxyisatin should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration is recommended.
Q3: What is the best way to store solutions of 6-hydroxyisatin?
A3: The stability of 6-hydroxyisatin in solution depends on the solvent, concentration, temperature, and pH. For short-term storage, solutions in organic solvents such as DMSO can be kept at -20°C. For long-term storage, it is best to store the compound in its solid form and prepare fresh solutions before use to avoid potential degradation. If you must store solutions for an extended period, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: I noticed a color change in my 6-hydroxyisatin solution. What does this mean?
A4: A color change in a solution of an isatin derivative can be an indicator of degradation, such as ring-opening hydrolysis. If you observe an unexpected color change, it is best to discard the solution and prepare a fresh one, ensuring that the pH of your solvent or buffer is within a stable range (neutral to slightly acidic).
II. Recrystallization Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid compounds. Success depends heavily on the choice of solvent and proper technique.
Q5: What is a good starting solvent for the recrystallization of 6-hydroxyisatin?
A5: Acetic acid has been reported as a suitable solvent for the recrystallization of hydroxyisatin derivatives.[1] Additionally, based on general solubility information for isatins, ethanol and ethyl acetate are also good candidates to try.[1] The ideal solvent will dissolve the 6-hydroxyisatin when hot but have low solubility when cold.
Q6: I'm having trouble finding a single solvent that works well for recrystallization. What should I do?
A6: If a single solvent is not effective, a two-solvent system is a good alternative. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, with the two solvents being miscible. Common solvent pairs for organic compounds include ethyl acetate/hexane and methanol/dichloromethane.
Q2: My compound "oils out" instead of forming crystals during cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To address this, you can:
-
Reheat the solution to dissolve the oil and then allow it to cool more slowly.
-
Add a small amount of the "good" solvent to the hot solution to decrease the supersaturation.
-
Try a different solvent or solvent system with a lower boiling point.
Q8: Crystal formation is very slow or doesn't happen at all, even after cooling. What can I do to induce crystallization?
A8: If crystals do not form readily, you can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of pure 6-hydroxyisatin to the solution. This "seed" crystal provides a template for further crystal growth.
-
Reduce the volume of the solvent: If you added too much solvent, you can carefully evaporate some of it to increase the concentration of your compound and induce crystallization.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
III. Column Chromatography Troubleshooting Guide
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Q9: What stationary phase and mobile phase should I start with for the column chromatography of 6-hydroxyisatin?
A9:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like isatins.
-
Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the impurities you are trying to remove. A good starting point for developing a mobile phase for 6-hydroxyisatin is a mixture of a non-polar solvent and a more polar solvent. Based on protocols for similar compounds, a gradient of ethyl acetate in hexane or dichloromethane in methanol could be effective.[1] It is highly recommended to first perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.4 for the 6-hydroxyisatin on the TLC plate.
Q10: My compound is not moving from the top of the column. What is wrong?
A10: If your compound is stuck at the top of the column, your mobile phase is not polar enough. You need to increase the polarity of the eluent to encourage the compound to move down the column. You can do this by gradually increasing the proportion of the more polar solvent in your mobile phase mixture (e.g., increasing the percentage of ethyl acetate in hexane).
Q11: All my compounds are coming off the column at the same time. How do I improve the separation?
A11: If all components of your mixture elute together, your mobile phase is likely too polar. This causes all compounds, including your target molecule and impurities, to travel with the solvent front without sufficient interaction with the stationary phase. To improve separation, you should decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. Running a solvent gradient (gradually increasing the polarity of the mobile phase over the course of the separation) can also significantly improve the resolution of compounds with different polarities.
Q12: I see streaking or tailing of my compound's band on the column and on my TLC plates. What causes this and how can I prevent it?
A12: Streaking or tailing can be caused by several factors:
-
Overloading the column: Applying too much sample can lead to poor separation and band distortion. Try using less crude material.
-
Poor solubility of the sample in the mobile phase: If the compound is not fully dissolved as it moves through the column, it can lead to tailing. Ensure your sample is fully dissolved in a minimum amount of the initial mobile phase before loading.
-
The compound is too polar for the stationary phase/mobile phase combination: Highly polar compounds can interact very strongly with the silica gel, leading to tailing. Adding a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase can sometimes help to improve peak shape, but be mindful of the stability of your compound under these conditions.
-
Degradation on the column: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you could try using a different stationary phase, such as neutral alumina.
IV. Data Presentation
Solubility of 6-Hydroxyisatin
The following table summarizes the qualitative solubility of 6-hydroxyisatin in various solvents. This information is crucial for selecting appropriate solvents for purification and other experimental procedures.
| Solvent | Solubility | Reference |
| Acetic Acid | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Benzene | Insoluble | [1] |
| Toluene | Insoluble | [1] |
| Water | Insoluble | [1] |
V. Experimental Protocols
The following are general protocols that can be adapted for the purification of 6-hydroxyisatin. Optimization may be required based on the specific impurities present in your crude sample.
Protocol 1: Recrystallization from a Single Solvent (e.g., Acetic Acid)
-
Dissolution: In a fume hood, place the crude 6-hydroxyisatin in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., acetic acid) and heat the mixture gently with stirring until the solid dissolves completely. Add the solvent dropwise to avoid using an excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should occur as the solution cools. For maximum yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system by running TLC plates of your crude material in various solvent mixtures (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). The ideal system will show good separation between the 6-hydroxyisatin spot and any impurity spots, with the 6-hydroxyisatin having an Rf value between 0.2 and 0.4.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude 6-hydroxyisatin in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the least polar mobile phase identified in your TLC analysis. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will help to elute the more tightly bound compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions that contain the pure 6-hydroxyisatin and evaporate the solvent under reduced pressure to obtain the purified product.
VI. Visualization
Monoamine Oxidase (MAO) Inhibition Pathway
6-Hydroxyisatin, like other isatin derivatives, is known to be an inhibitor of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the oxidative deamination of various neurotransmitters. Inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain.
Caption: Inhibition of MAO-A and MAO-B by 6-Hydroxyisatin.
General Purification Workflow
This diagram illustrates the logical steps involved in the purification of 6-hydroxyisatin, from the initial crude product to the final, pure compound.
Caption: General workflow for the purification of 6-hydroxyisatin.
References
Technical Support Center: Overcoming Resistance to Isatin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cell lines develop resistance to isatin derivatives.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has stopped responding to my isatin derivative. How can I confirm that it has developed resistance?
A1: The most definitive way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of the isatin derivative in your treated cell line and compare it to the original, sensitive (parental) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically measured using a cell viability assay, such as the MTT or XTT assay.
Q2: What are the common biological mechanisms that could be causing my cells to become resistant to this isatin derivative?
A2: Acquired drug resistance is a multifaceted problem. For isatin derivatives, as with many anticancer agents, common mechanisms include:
-
Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporter proteins, particularly P-glycoprotein (P-gp/ABCB1), is a primary mechanism.[1][2][3][4] These transporters act as cellular pumps, actively removing the isatin derivative from the cell, thereby reducing its intracellular concentration and efficacy.[4][5][6]
-
Alterations in Drug Target: While less specific data exists for isatin derivatives, mutations in the target protein can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of the drug. For example, activation of the PI3K/AKT pathway is a common survival mechanism.[7]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins can make cells inherently more resistant to drugs that aim to induce programmed cell death.[8][9]
Q3: Can isatin derivatives themselves be used to overcome multidrug resistance (MDR)?
A3: Yes, intriguingly, some isatin derivatives have been shown to overcome or reverse multidrug resistance.[8][9][10] This can occur through several mechanisms, including the inhibition of ABC transporters like P-gp.[1][2][11] By blocking the efflux pump, these isatin derivatives can increase the intracellular concentration of other co-administered chemotherapeutic drugs. Some isatin-thiosemicarbazones, for instance, have shown selective activity against MDR cells that overexpress P-glycoprotein.[2]
Q4: If my cells are resistant to one isatin derivative, will they be resistant to others?
A4: There is a possibility of cross-resistance, especially if the derivatives share the same mechanism of action and are substrates for the same resistance mechanism (e.g., the same efflux pump). However, this is not always the case. Hybrid isatin molecules, which combine the isatin scaffold with other pharmacophores, are being developed specifically to combat resistance and may have different activity profiles.[8][9] It is essential to empirically test the sensitivity of your resistant cell line to other isatin derivatives.
Troubleshooting Guides
Problem 1: Gradual increase in IC50 value of the isatin derivative over several passages.
-
Possible Cause: The cell line is developing acquired resistance through continuous exposure to the drug.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50, comparing it to a low-passage, untreated parental cell line.
-
Cryopreserve Stocks: Immediately freeze vials of the parental (sensitive) cell line and the resistant cell line at its current passage number for future comparative experiments.
-
Investigate Mechanism:
-
Drug Efflux: Use Western blotting to check for overexpression of ABC transporters like P-glycoprotein (P-gp). You can also perform a functional assay, such as a Rhodamine 123 accumulation assay, to test P-gp activity.
-
Bypass Pathways: Analyze key survival pathways. For example, use Western blotting to check for increased phosphorylation of Akt (a marker of PI3K pathway activation).
-
-
Consider Combination Therapy: Test the resistant cells with the isatin derivative in combination with a known P-gp inhibitor (e.g., verapamil) or an inhibitor of the identified bypass pathway.[12]
-
Problem 2: My isatin derivative is effective in apoptosis-sensitive cell lines but not in known apoptosis-resistant lines.
-
Possible Cause: The primary mechanism of action for your specific derivative is the induction of apoptosis, and the resistant cell line has defects in its apoptotic machinery.
-
Troubleshooting Steps:
-
Confirm Apoptosis Induction: In the sensitive cell line, perform a caspase activity assay (e.g., Caspase-3/7) or an Annexin V/PI staining assay after treatment to confirm that the drug induces apoptosis.
-
Evaluate Alternative Derivatives: Some isatin derivatives have been specifically shown to be effective against apoptosis-resistant cancer cells.[13] Consider screening other isatin-based compounds that may have different mechanisms of action.
-
Explore Synergistic Combinations: Combine your isatin derivative with agents that target apoptosis resistance mechanisms, such as Bcl-2 inhibitors.
-
Quantitative Data Summary
The following tables summarize the in vitro activity of various isatin derivatives, highlighting their efficacy in sensitive versus multidrug-resistant (MDR) cancer cell lines.
Table 1: IC50 Values of Isatin Derivatives in Doxorubicin-Sensitive (MCF-7) and -Resistant (MCF-7/DOX) Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzofuran-isatin conjugate (12a-l) | MCF-7 | 47.6 - 96.7 | [14] |
| MCF-7/DOX | 47.6 - 96.7 | [14] | |
| Moxifloxacin-isatin hybrid | MCF-7 | 32 - 77 | [15] |
| MCF-7/DOX | 32 - 77 | [15] | |
| Bis-isatin analogue (10a) | MCF-7/DOX | >2.5-fold more potent than etoposide | [14][16] |
Table 2: Chemosensitizing Effect of Isatin Derivative HAA2021 in Combination with Doxorubicin
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Reference |
| MCF-7/ADR | Doxorubicin alone | High (Resistant) | [1] |
| Doxorubicin + HAA2021 | Significantly Lowered | [1] |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for identifying and addressing resistance to isatin derivatives.
Caption: Inhibition of P-glycoprotein to restore isatin derivative efficacy.
Caption: A proposed signaling cascade for apoptosis induction by a specific isatin complex.[17]
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of an isatin derivative.
Materials:
-
Parental and suspected resistant cancer cell lines
-
Isatin derivative stock solution (in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the isatin derivative in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the drug concentration (on a log scale) and use a non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
This protocol is used to detect the expression level of the P-gp drug efflux pump.
Materials:
-
Cell lysates from parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-P-gp/ABCB1)
-
HRP-conjugated secondary antibody
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse parental and resistant cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load them onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases to quantify apoptosis.
Materials:
-
Parental and resistant cell lines
-
Isatin derivative
-
White, clear-bottom 96-well plates
-
Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Cell lysis buffer
-
Assay buffer
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with the isatin derivative at a concentration known to induce apoptosis (e.g., 1-2x the IC50 in sensitive cells) for a desired time (e.g., 24 hours). Include untreated controls.
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating briefly.
-
Assay Reaction: Prepare the reaction mixture by diluting the caspase substrate in the assay buffer. Add this mixture to each well containing cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3/7 in apoptotic cells will cleave the substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~380 nm excitation and ~460 nm emission for AMC).
-
Data Analysis: Compare the fluorescence intensity of treated samples to untreated controls to determine the fold-increase in caspase-3/7 activity.
References
- 1. Co-Inhibition of P-gp and Hsp90 by an Isatin-Derived Compound Contributes to the Increase of the Chemosensitivity of MCF7/ADR-Resistant Cells to Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alternating Access Mechanism in Mammalian Multidrug Resistance Transporters and Their Bacterial Homologs | MDPI [mdpi.com]
- 6. Structural basis for the mechanism of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 16. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]
- 17. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione (6-Hydroxyisatin)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the off-target effects of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione (6-hydroxyisatin).
Frequently Asked Questions (FAQs)
Q1: What is 6-hydroxyisatin and why is minimizing its off-target effects crucial?
This compound, a derivative of isatin, is an endogenous indole with a polypharmacological profile, meaning it can interact with multiple biological targets.[1] While this may offer broad therapeutic potential, it also increases the risk of unintended off-target interactions, which can lead to toxicity, reduced efficacy, and misleading experimental results.[2][3] Proactively identifying and minimizing these effects is essential for the development of safe and effective therapeutic agents.[2]
Q2: What are the primary known off-targets for the isatin scaffold?
The isatin scaffold is known to interact with several classes of proteins. The most well-documented off-targets include:
-
Monoamine Oxidase (MAO): Isatin is a reversible inhibitor of MAO, showing more selectivity for the MAO-B isoform, which can increase dopamine levels in the brain.[1][4]
-
Caspases: Isatin and its derivatives can modulate caspase cascades, which are central to apoptosis (programmed cell death).[5] Depending on the concentration, they can induce apoptosis or necrosis in cell cultures.[5]
-
Kinases: The structural similarity of the isatin core to kinase hinge-binding motifs suggests a potential for off-target kinase inhibition. Comprehensive profiling is necessary to rule out unintended interactions with the human kinome.[6][7]
Q3: How can I proactively assess the selectivity of my 6-hydroxyisatin compound?
A multi-tiered screening approach is recommended. This process involves moving from broad, high-throughput screens to more specific cellular and functional assays.
References
- 1. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
Validation & Comparative
6-Hydroxyisatin vs. 5-Hydroxyisatin: A Comparative Guide to Biological Activity
For researchers and professionals in drug discovery, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides an objective comparison of the biological activities of 6-hydroxyisatin and 5-hydroxyisatin, two positional isomers of hydroxylated isatin. While both compounds share a common scaffold, the position of the hydroxyl group significantly influences their biological effects, particularly in enzyme inhibition and cellular signaling pathways. This report synthesizes available experimental data to highlight these differences, offering a valuable resource for guiding future research and development.
Comparative Biological Activity Data
The primary biological activity for which a direct comparison between 5- and 6-substituted isatins is available is the inhibition of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. For other activities, such as cytotoxicity, direct comparative data for the parent hydroxyisatins is limited; however, analysis of their derivatives provides valuable structure-activity relationship (SAR) insights.
| Biological Activity | 6-Hydroxyisatin (or C6-substituted derivatives) | 5-Hydroxyisatin (or C5-substituted derivatives) | Key Findings |
| Monoamine Oxidase A (MAO-A) Inhibition | Data on the parent compound is limited. However, a 6-benzyloxyisatin derivative showed an IC50 of 72.4 μM.[1] | The parent compound, 5-hydroxyisatin, is a potent inhibitor with an IC50 value of 8.4 ± 1.4 μM.[2][3] A 5-benzyloxyisatin derivative exhibited an IC50 of 4.62 μM.[1] | 5-Hydroxyisatin and its C5-substituted derivatives generally exhibit stronger MAO-A inhibitory activity compared to their C6-counterparts. The hydroxyl group at the C5 position appears to be favorable for MAO-A inhibition. |
| Monoamine Oxidase B (MAO-B) Inhibition | C6-substituted derivatives are effective inhibitors, but generally less potent than C5-analogs. (E)-6-styrylisatin showed high MAO-B selectivity. A 6-benzyloxyisatin derivative had an IC50 of 0.138 μM.[1] | C5-substituted derivatives consistently demonstrate higher binding affinities for MAO-B.[1][4] For example, 5-(4-phenylbutyl)isatin is a highly potent MAO-B inhibitor with an IC50 of 0.66 nM.[4] A 5-benzyloxyisatin derivative had an IC50 of 0.103 μM.[1] | Substitution at the C5 position of the isatin core is a more effective strategy for enhancing MAO-B inhibition potency compared to substitution at the C6 position. |
| Cytotoxicity / Anticancer Activity | Data on the parent compound is scarce. However, halogenation at the C6 position (along with C5 and C7) can enhance cytotoxic activity in isatin derivatives.[5] | Data on the parent compound is limited. However, various 5-substituted isatin derivatives have demonstrated significant cytotoxic and anticancer activities against a range of cancer cell lines.[6] | While direct comparison is unavailable, SAR studies on isatin derivatives suggest that substitutions at both C5 and C6 positions can modulate cytotoxic activity. Halogenation at these positions has been shown to improve anticancer potency.[5] |
Signaling Pathway Involvement
The specific signaling pathways modulated by 6-hydroxyisatin and 5-hydroxyisatin are still under active investigation. However, studies on related isatin derivatives provide insights into their potential mechanisms of action.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Some isatin derivatives have been shown to modulate this pathway. For instance, 6-hydroxygenistein, a compound with a different core but sharing a hydroxyl group at a position analogous to 6-hydroxyisatin, has been shown to activate the Nrf2/HO-1 signaling pathway, thereby protecting against hypoxia-induced injury.[7][8] This suggests a potential mechanism for the cytoprotective effects of 6-hydroxyisatin derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of various cellular processes, including proliferation, differentiation, and apoptosis. Several studies have implicated the MAPK pathway in the biological activities of isatin derivatives. Flavonoids, for example, have been shown to modulate MAPK signaling in the context of cancer therapy.[9] While direct evidence for 6-hydroxyisatin and 5-hydroxyisatin is pending, it is plausible that they, like other isatins, exert some of their effects through the modulation of MAPK pathway components such as ERK, JNK, and p38.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for determining the MAO inhibitory activity of test compounds using a fluorometric assay.[4][7]
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product. The rate of fluorescence increase is proportional to MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (6-hydroxyisatin, 5-hydroxyisatin) and known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control.
-
Add the MAO enzyme (either MAO-A or MAO-B) to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding a mixture of the substrate and the fluorogenic probe/HRP solution to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (6-hydroxyisatin, 5-hydroxyisatin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The available evidence strongly suggests that the position of the hydroxyl group on the isatin ring is a critical determinant of biological activity. In the context of monoamine oxidase inhibition, 5-hydroxyisatin and its derivatives are generally more potent inhibitors of both MAO-A and MAO-B compared to their 6-hydroxy counterparts. This highlights the C5 position as a favorable site for modification to enhance MAO inhibitory activity. While direct comparative data on other biological activities like cytotoxicity remains limited for the parent compounds, the broader isatin literature suggests that both C5 and C6 positions are important for modulating these effects. Future head-to-head studies are warranted to fully elucidate the comparative biological profiles of 6-hydroxyisatin and 5-hydroxyisatin and to guide the rational design of new isatin-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of Isatin Derivatives
The quest for potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Among the privileged scaffolds in medicinal chemistry, the isatin core has emerged as a versatile framework for the design of novel kinase inhibitors. This guide provides a comparative analysis of 6-hydroxyisatin and other isatin derivatives, offering a lens through which researchers, scientists, and drug development professionals can evaluate their potential as therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of relevant signaling pathways, we aim to facilitate a deeper understanding of the structure-activity relationships that govern the efficacy of these compounds.
Isatin and Its Derivatives: A Privileged Scaffold in Kinase Inhibition
Isatin (1H-indole-2,3-dione) is a naturally occurring compound that has been isolated from various sources, including plants and marine molluscs.[1] Its unique chemical structure, featuring a fused aromatic and a pyrrolidinone ring system with two carbonyl groups, provides a versatile platform for chemical modification.[1] This has led to the synthesis of a vast library of isatin derivatives with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] A significant portion of this research has focused on their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer.[3][4]
The drug Sunitinib, an isatin-based multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, stands as a testament to the therapeutic potential of this scaffold.[1][5] Isatin derivatives typically exert their inhibitory effects by competing with ATP for binding to the kinase active site.[6]
Comparative Inhibitory Activity of Isatin Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of 6-hydroxyisatin and a selection of other isatin derivatives against various protein kinases. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.[7]
Table 1: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) by Isatin Derivatives
| Compound | IC50 (µM) | Reference |
| Isatin Derivative 2b (N-alkyl) | 0.4612 | [1] |
| Isatin Derivative 2d (N-alkyl) | - | [1] |
| Isatin Derivative 4h (1,2,3-triazolic) | Potent Inhibitor | [1] |
| Staurosporine (Control) | 0.015 | [1] |
Note: A lower IC50 value indicates greater potency.[8]
Table 2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by Isatin Derivatives
| Compound | IC50 (nM) | Reference |
| Isatin-thiazolidine-2,4-dione Hybrid 13 | 69.11 | [5] |
| Isatin-thiazolidine-2,4-dione Hybrid 14 | 85.89 | [5] |
| Isatin-based Sulphonamide 6f | 23.10 - 63.40 (range for potent derivatives) | [9] |
| Isatin-based Sulphonamide 11b | 23.10 - 63.40 (range for potent derivatives) | [9] |
| Isatin-based Sulphonamide 12b | 23.10 - 63.40 (range for potent derivatives) | [9] |
| Sorafenib (Control) | 53.65 | [5] |
Table 3: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Isatin Derivatives
| Compound | IC50 (nM) | Reference |
| Hydrazone-isatin Derivative VIIIb | Potent Inhibitor | [10] |
| Erlotinib (Control) | - | [10] |
Table 4: Inhibition of Other Kinases by Isatin Derivatives
| Compound | Target Kinase | IC50 | Reference |
| Tricyclic Isatin Oxime 5d | DYRK1A, DYRK1B, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, DAPK1-3 | Nanomolar/Submicromolar binding affinity | [11][12] |
| 7-deazapurine-isatin hybrid 5 | CDK2, EGFR, HER2, VEGFR2 | Nanomolar range | [13] |
Unfortunately, specific IC50 data for 6-hydroxyisatin was not prominently available in the reviewed literature, highlighting a potential area for future research. The presented data, however, clearly demonstrates that various substitutions on the isatin ring lead to potent inhibition of a range of important kinases. For instance, N-alkylation and the introduction of triazole moieties have yielded strong GSK-3β inhibitors.[1] Similarly, hybridization with thiazolidinedione or sulphonamide groups has produced effective VEGFR-2 inhibitors.[5][9]
Key Signaling Pathways Targeted by Isatin Derivatives
The kinases targeted by isatin derivatives are integral components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagrams below, generated using the DOT language, illustrate the simplified signaling cascades involving VEGFR-2 and EGFR.
References
- 1. scielo.br [scielo.br]
- 2. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anticancer effects of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione in vivo
A comprehensive analysis of the in vivo anticancer efficacy of isatin derivatives, with a focus on Sunitinib as a representative example, compared with other emerging derivatives. This guide provides supporting experimental data, detailed protocols, and visual representations of molecular pathways and experimental workflows.
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in oncology for their diverse biological activities.[1][2] While in vivo data for the specific compound 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is not extensively available in the current literature, this guide will focus on the well-documented in vivo anticancer effects of its parent scaffold, isatin, and its prominent derivatives. A notable example is Sunitinib, an FDA-approved kinase inhibitor for treating renal cell carcinoma and gastrointestinal stromal tumors.[3] This guide will provide a comparative analysis of the in vivo performance of Sunitinib and other promising isatin derivatives, offering valuable insights for researchers and drug development professionals.
Comparative In Vivo Efficacy of Isatin Derivatives
The following table summarizes the in vivo anticancer activity of selected isatin derivatives from preclinical studies, providing a comparative overview of their efficacy in different cancer models.
| Compound | Animal Model | Cancer Type | Dosage | Key Findings |
| Sunitinib | Athymic mice with intracerebral U87MG xenografts | Glioblastoma | 80 mg/kg/day (oral) | Improved median survival by 36%; 74% reduction in microvessel density.[4] |
| Sunitinib | Nude mice with neuroblastoma xenografts | Neuroblastoma | 20 mg/kg (low-dose) | Synergistic cytotoxicity with rapamycin; inhibits tumor growth, angiogenesis, and metastasis.[5] |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Mice with HepS tumors | Hepatocellular Carcinoma | 40 mg/kg | Substantial inhibition of tumor growth; arrested cell cycle at the G2/M stage.[1][6] |
| Isatin Derivative 8 | Nude mice with NCI-H460 xenografts | Lung Cancer | Not specified | Inhibited tumor growth in vivo.[6] |
| Compound 5-61 (a 5-(2-carboxyethenyl)isatin derivative) | Chick chorioallantoic membrane (CAM) assay | In vivo angiogenesis model | Not specified | Demonstrated physiological anti-angiogenic effects.[7] |
Key Signaling Pathways and Mechanisms of Action
Isatin derivatives exert their anticancer effects by modulating various critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[2] The primary mechanism for many of these compounds, including Sunitinib, is the inhibition of multiple receptor tyrosine kinases (RTKs).[3][8]
Experimental Protocols
A standardized workflow is crucial for the in vivo validation of novel anticancer compounds. The following outlines a general experimental protocol for evaluating the efficacy of isatin derivatives in a xenograft mouse model.
Detailed Methodology: Xenograft Mouse Model
-
Cell Culture and Implantation : Human cancer cell lines (e.g., U87MG for glioblastoma, NCI-H460 for lung cancer) are cultured under standard conditions.[4][6] A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are then subcutaneously or orthotopically implanted into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups, including a vehicle control group and one or more experimental groups receiving the isatin derivative at various doses.
-
Drug Administration : The isatin derivative is administered to the mice through an appropriate route, such as oral gavage, for a specified duration.[3][4] The dosage and treatment schedule are determined based on preliminary toxicity studies.
-
Monitoring and Endpoint : Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as histopathology and western blotting, to assess protein expression changes.[5]
Conclusion
The isatin scaffold represents a promising framework for the development of novel anticancer agents. As demonstrated by the clinical success of Sunitinib and the encouraging preclinical data from other derivatives, these compounds effectively inhibit tumor growth and angiogenesis in vivo.[3][6] Their mechanism of action, primarily through the inhibition of key receptor tyrosine kinases, provides a solid rationale for their continued investigation and development in oncology. Future research should focus on exploring the in vivo efficacy of a wider range of substituted isatins, including this compound, to identify new candidates with improved potency and selectivity.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 6-Hydroxyisatin: A Comparative Guide to its Enzymatic Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a bioactive compound is paramount. 6-Hydroxyisatin, a derivative of the versatile isatin scaffold, has garnered attention for its biological activities, primarily as an inhibitor of monoamine oxidase (MAO) enzymes. However, the broader cross-reactivity profile of this compound against other enzyme families remains a critical area of investigation. This guide provides a comparative analysis of 6-hydroxyisatin's interactions with various enzymes, supported by available experimental data, to aid in the assessment of its therapeutic potential and off-target effects.
The isatin core structure is a known pharmacophore that can interact with a wide range of biological targets.[1] This inherent characteristic suggests that derivatives like 6-hydroxyisatin may exhibit activity beyond their primary targets. While specific comprehensive screening data for 6-hydroxyisatin against a wide array of enzyme families is limited in publicly available literature, the known interactions of the isatin scaffold with kinases and caspases warrant a careful evaluation of its selectivity.
Comparative Inhibitory Activity of 6-Hydroxyisatin and Related Compounds
While direct IC50 values for 6-hydroxyisatin against a broad panel of enzymes are not extensively documented, data for the closely related 5-hydroxyisatin and the parent isatin molecule provide valuable insights into the potential inhibitory profile of 6-hydroxyisatin. The primary targets identified for these compounds are the monoamine oxidase enzymes, MAO-A and MAO-B.
| Compound | Enzyme | IC50 (µM) | Selectivity |
| 5-Hydroxyisatin | MAO-A | 8.4 ± 1.4[2] | 3 times more effective toward MAO-A than MAO-B[2] |
| MAO-B | - | ||
| Isatin | MAO-B | - | 3 times more effective toward MAO-B than MAO-A[2] |
| MAO-A | - | ||
| N-methyl isatin | - | 7.9 ± 0.4[2] | |
| Isatin Analogues (hydroxylated) | - | 14 ± 3[2] |
Potential for Kinase and Caspase Cross-reactivity
The isatin scaffold is a recurring motif in the design of kinase inhibitors.[1] Isatin-based compounds have been shown to inhibit a variety of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Signal Transducer and Activator of Transcription 3 (STAT-3).[1] This suggests a potential for 6-hydroxyisatin to interact with members of the kinome.
Furthermore, isatin derivatives have been reported to modulate apoptosis through the activation of caspase cascades.[1] This indicates that the isatin scaffold can interact with components of the apoptotic machinery, raising the possibility of direct or indirect effects of 6-hydroxyisatin on caspase activity.
Given the known polypharmacology of the isatin framework, a thorough in-vitro screening of 6-hydroxyisatin against a diverse panel of kinases and caspases is essential to fully characterize its selectivity profile and identify any potential off-target activities.
Experimental Protocols
To facilitate further investigation into the cross-reactivity of 6-hydroxyisatin, detailed methodologies for key enzymatic assays are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
6-Hydroxyisatin (test compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well microplates (black, for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of 6-hydroxyisatin in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Potassium phosphate buffer
-
Test compound at various concentrations or control inhibitor.
-
Substrate (Kynuramine).
-
-
Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at 37°C.
-
Enzyme Addition: Initiate the reaction by adding the MAO-A or MAO-B enzyme to the respective wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Detection: Stop the reaction and measure the formation of the fluorescent product, 4-hydroxyquinoline, using a fluorometric plate reader with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable equation.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of 6-hydroxyisatin against a specific kinase.
Materials:
-
Purified active kinase
-
Specific peptide substrate for the kinase
-
6-Hydroxyisatin (test compound)
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of 6-hydroxyisatin in the kinase assay buffer.
-
Reaction Setup: To each well, add the kinase, the test compound or control, and the specific peptide substrate.
-
Pre-incubation: Allow the kinase and inhibitor to interact by pre-incubating for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizing the Experimental Workflow
To provide a clear overview of the process for assessing enzyme cross-reactivity, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for assessing enzyme cross-reactivity.
Signaling Pathway Context
The potential for off-target effects of 6-hydroxyisatin on signaling pathways, particularly those regulated by kinases, is a critical consideration. The following diagram illustrates a simplified, generic kinase signaling cascade that could be inadvertently modulated by a non-selective inhibitor.
Caption: Generic kinase signaling pathway with potential off-target inhibition.
References
6-Hydroxyisatin: A Comparative Analysis of Efficacy Against Standard-of-Care Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of 6-hydroxyisatin, an analog of the endogenous monoamine oxidase (MAO) inhibitor isatin, with the standard-of-care MAO-B inhibitors used in the treatment of neurodegenerative diseases, primarily Parkinson's disease. The comparison is based on available experimental data for isatin and its derivatives, as direct comparative studies on 6-hydroxyisatin are limited.
Executive Summary
Isatin and its derivatives have demonstrated a wide range of biological activities, including antiviral, antitumor, and antimicrobial effects. A key mechanism of action for their potential therapeutic application in neurodegenerative diseases like Parkinson's and Alzheimer's is the inhibition of monoamine oxidase (MAO) enzymes. MAO-B inhibitors are a therapeutic option for Parkinson's disease, helping to alleviate symptoms by preventing the breakdown of dopamine. The standard-of-care MAO-B inhibitors include selegiline, rasagiline, and safinamide.
While direct comparative efficacy data for 6-hydroxyisatin is scarce, studies on its parent compound, isatin, and other hydroxylated derivatives provide valuable insights. In a rat model of Parkinson's disease, isatin demonstrated comparable efficacy to the standard-of-care drug selegiline in improving motor function and preventing dopamine depletion. Furthermore, computational studies have shown that certain isatin-based molecules exhibit a higher docking score than safinamide, suggesting a potentially strong interaction with the MAO-B enzyme. The available data on 5-hydroxyisatin, a close analog of 6-hydroxyisatin, shows potent inhibition of MAO-A.
Data Presentation
In Vitro Efficacy: MAO Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for isatin derivatives and the standard-of-care MAO-B inhibitors. Lower IC50 values indicate greater potency.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| Isatin Derivatives | |||
| 5-Hydroxyisatin[1] | 8.4 ± 1.4 | - | - |
| Standard-of-Care MAO-B Inhibitors | |||
| Selegiline[2] | - | 0.01125 | - |
| Rasagiline[3][4] | 0.412 | 0.00443 | 93 |
| Safinamide[5][6] | 80 | 0.079 | >1000 |
Note: Data for 6-hydroxyisatin is not available in the reviewed literature. Data for 5-hydroxyisatin is presented as a close structural analog.
In Vivo Efficacy: Parkinson's Disease Model
A study comparing isatin to selegiline in a Japanese encephalitis virus (JEV)-induced rat model of Parkinsonism demonstrated the following:
| Treatment Group | Motor Activity Improvement | Prevention of Striatal Dopamine Decrease | Inhibition of Dopamine Turnover (DOPAC/DA) |
| Isatin (100 mg/kg/day, i.p.)[7] | Significant | Yes | Significant |
| Selegiline (0.2 mg/kg/day, i.p.)[7] | Significant | Yes | Not significant |
Experimental Protocols
In Vitro MAO Inhibition Assay
A common method to determine the IC50 of a compound for MAO-A and MAO-B is a fluorometric assay.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of a fluorescent probe and horseradish peroxidase, H₂O₂ generates a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a fluorescent probe (e.g., Amplex Red).
-
Compound Preparation: Dissolve the test compound (e.g., 6-hydroxyisatin) and reference inhibitors (selegiline, rasagiline, safinamide) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.
-
Assay Procedure:
-
Add the compound dilutions to the wells of a 96-well plate.
-
Include controls: no-enzyme, no-inhibitor (vehicle), and a known inhibitor as a positive control.
-
Pre-incubate the plate with the MAO enzyme and test compounds.
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Incubate at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Parkinson's Disease Model (6-Hydroxydopamine Model)
The 6-hydroxydopamine (6-OHDA) rat or mouse model is a widely used neurotoxin-based model to study Parkinson's disease.
Principle: 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.
General Protocol:
-
Animal Model: Use adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).
-
Stereotaxic Surgery: Anesthetize the animals and unilaterally inject 6-OHDA into a target brain region, such as the medial forebrain bundle or the striatum. The contralateral side serves as a control.
-
Treatment Administration: Administer the test compound (e.g., 6-hydroxyisatin) and a standard-of-care drug (e.g., selegiline) via a suitable route (e.g., intraperitoneal injection, oral gavage) for a specified duration, starting before or after the 6-OHDA lesion.
-
Behavioral Assessment: Evaluate motor function using tests such as the cylinder test (for forelimb asymmetry) or the rotarod test (for motor coordination and balance).
-
Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue. Measure dopamine and its metabolite levels in the striatum using techniques like high-performance liquid chromatography (HPLC).
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss in the substantia nigra.
Mandatory Visualization
Signaling Pathway of MAO-B Inhibition
Caption: Mechanism of MAO-B inhibition to increase dopamine levels.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for preclinical evaluation of neuroprotective agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
Validation of Isatin Derivatives as Selective MAO-B Inhibitors: A Comparative Guide
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, particularly dopamine. Its inhibition is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease. Isatin, an endogenous indole derivative, has been identified as a promising scaffold for the development of MAO-B inhibitors. This guide provides a comparative analysis of isatin and its derivatives as selective MAO-B inhibitors, supported by experimental data and protocols.
It is important to note that while the isatin scaffold shows significant promise, a comprehensive literature search did not yield specific quantitative data (IC50 values) for the MAO-A and MAO-B inhibitory activity of 6-hydroxyisatin. Therefore, this guide will focus on the available data for isatin and other relevant substituted derivatives to provide a contextual validation of this chemical class as selective MAO-B inhibitors.
Comparative Inhibitory Activity of Isatin Derivatives against MAO-A and MAO-B
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity for MAO-B over MAO-A is determined by the selectivity index (SI), calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher SI value signifies greater selectivity for MAO-B. The table below summarizes the available data for isatin, some of its derivatives, and standard MAO-B inhibitors.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| Isatin | 12.3[1][2] | 4.86[1][2] | 2.53 |
| 5-Hydroxyisatin | 8.4[3] | No data available | No data available |
| 4-Chloroisatin | 0.812[1][2] | No data available | No data available |
| 5-Bromoisatin | No data available | 0.125[1][2] | No data available |
| 5-Benzyloxyisatin | 4.62[4] | 0.103[4] | 44.85 |
| 6-Benzyloxyisatin | 72.4[4] | 0.138[4] | 524.64 |
| Selegiline | - | - | >50 (literature value) |
| Rasagiline | - | - | >50 (literature value) |
Data for Selegiline and Rasagiline are well-established in the literature and are provided for comparative purposes.
MAO-B Signaling Pathway and Inhibition
MAO-B is located in the outer mitochondrial membrane and plays a crucial role in the degradation of dopamine in the brain. Inhibition of MAO-B increases the synaptic concentration of dopamine, which is beneficial in Parkinson's disease.
Caption: Role of MAO-B in dopamine metabolism and its inhibition by isatin derivatives.
Experimental Validation of MAO-B Inhibition
The following sections detail a typical workflow and protocol for assessing the inhibitory activity of compounds against MAO-B in vitro.
The general workflow for an in vitro MAO-B inhibition assay involves preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the enzymatic reaction, and detection of the product.
Caption: General workflow for an in vitro MAO-B inhibition assay.
This protocol describes a common method for determining the in vitro inhibitory potency of a compound against human MAO-B using a fluorometric assay.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or benzylamine)
-
Test compound (e.g., 6-hydroxyisatin) and reference inhibitor (e.g., selegiline)
-
Amplex® Red reagent (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of test concentrations.
-
Prepare a working solution of MAO-B enzyme in cold assay buffer.
-
Prepare a substrate/probe working solution containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer.
-
-
Assay Performance:
-
To the wells of a 96-well black microplate, add 20 µL of the diluted test compound, reference inhibitor, or vehicle control (assay buffer with DMSO).
-
Add 60 µL of the MAO-B enzyme working solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate/probe working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex® Red) every minute for 30-60 minutes in a kinetic mode.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The available data on isatin and its derivatives strongly support this chemical scaffold as a promising source of selective MAO-B inhibitors. Specifically, substitutions at the C5 and C6 positions of the isatin ring, such as with a benzyloxy group, can significantly enhance both the potency and selectivity for MAO-B.
While the broader class of isatins shows clear potential, the specific validation of 6-hydroxyisatin as a selective MAO-B inhibitor remains to be experimentally determined. The absence of published IC50 values for 6-hydroxyisatin represents a notable gap in the current scientific literature. Future research focusing on the synthesis and biological evaluation of 6-hydroxyisatin is warranted to fully characterize its potential as a therapeutic agent for neurodegenerative diseases. The experimental protocol provided herein offers a robust framework for such an investigation.
References
A Comparative Guide to the Synthesis of 6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione (6-Hydroxyisatin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, a valuable intermediate in medicinal chemistry. We will explore a modern, high-yield approach and a traditional, yet relevant, classical method. This objective comparison is supported by experimental data to aid in the selection of the most suitable synthesis strategy for your research and development needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their performance.
| Parameter | Route A: Nucleophilic Aromatic Substitution | Route B: Classical Sandmeyer Synthesis (Hypothetical) |
| Starting Material | 6-Fluoro-2,3-dihydro-1H-indole-2,3-dione | 3-Aminophenol |
| Overall Yield | ~90%[1] | Estimated 40-50% |
| Reaction Steps | 1 | 2 |
| Key Reagents | Potassium hydroxide | Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acid |
| Reaction Time | 8 hours[1] | Step 1: ~1-2 hours; Step 2: ~1 hour |
| Reaction Temperature | 60°C[1] | Step 1: Boiling; Step 2: 60-80°C |
| Solvents | Water[1] | Water, Sulfuric acid |
| Catalyst | None | None |
| Safety Considerations | Use of strong base (KOH). | Use of corrosive concentrated sulfuric acid, handling of potentially hazardous intermediates. |
| Environmental Impact | Aqueous solvent, but requires a fluorinated starting material. | Use of a large excess of sodium sulfate and concentrated acid. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Route A: Nucleophilic Aromatic Substitution of 6-Fluoroisatin
This modern approach offers a high-yielding, one-step synthesis of 6-hydroxyisatin from a commercially available fluorinated precursor.
Experimental Protocol:
-
To a vigorously stirred solution of potassium hydroxide (2.2 equivalents) in water, add 6-fluoro-2,3-dihydro-1H-indole-2,3-dione (1.0 equivalent) in portions at room temperature.[1]
-
Heat the reaction mixture to 60°C and maintain stirring for 8 hours.[1]
-
After the reaction is complete, cool the mixture and acidify to pH 2 using 10% aqueous hydrochloric acid.[1]
-
Stir the resulting suspension for 2 hours to ensure complete precipitation.[1]
-
Collect the precipitate by filtration, wash with water, and dry to yield this compound.[1]
Route B: Classical Sandmeyer Synthesis from 3-Aminophenol (Hypothetical)
Step 1: Synthesis of N-(3-hydroxyphenyl)-2-(hydroxyimino)acetamide
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) and sodium sulfate in water.
-
Prepare a solution of 3-aminophenol (1.0 equivalent) in water containing hydrochloric acid.
-
Prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) in water.
-
Add the 3-aminophenol solution and then the hydroxylamine hydrochloride solution to the chloral hydrate solution.
-
Heat the mixture to boiling for a short period (typically 1-2 minutes).
-
Cool the reaction mixture to induce crystallization of the isonitrosoacetanilide intermediate.
-
Filter the precipitate, wash with cold water, and dry thoroughly.
Step 2: Cyclization to this compound
-
Carefully add the dried N-(3-hydroxyphenyl)-2-(hydroxyimino)acetamide intermediate in portions to pre-warmed concentrated sulfuric acid (to approximately 50°C) with vigorous stirring, maintaining the temperature between 60-70°C.
-
After the addition is complete, heat the mixture to 80°C for about 10 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Allow the precipitate to form and then collect it by filtration.
-
Wash the solid with water and dry to obtain the crude this compound. Further purification may be required.
Mandatory Visualizations
The following diagrams illustrate the described synthetic pathways.
Caption: Route A: Nucleophilic Aromatic Substitution.
Caption: Route B: Classical Sandmeyer Synthesis.
References
A Comparative Guide to the In Vitro and In Vivo Anticancer Activity of 6-Hydroxyisatin and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anticancer activity of 6-hydroxyisatin and the multi-kinase inhibitor, Sunitinib. Due to the limited availability of specific published data for 6-hydroxyisatin, this guide utilizes data for a structurally similar analogue, 6-bromoisatin , as a representative isatin derivative for the purpose of comparison. This substitution is based on the known impact of halogen substitution at the 6-position of the isatin core on cytotoxic activity. Sunitinib, a well-characterized anticancer agent with an isatin core, serves as a relevant comparator.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for 6-bromoisatin and Sunitinib, facilitating a direct comparison of their anticancer efficacy in preclinical models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-Bromoisatin | HT29 (Colon Cancer) | 223 |
| Sunitinib | MV4;11 (Leukemia) | 0.008 |
| OC1-AML5 (Leukemia) | 0.014 | |
| HUVEC (Endothelial) | 0.040 | |
| Caki-1 (Renal Carcinoma) | ~2.2 |
Note: The IC50 value for 6-bromoisatin was determined against the HT29 colon cancer cell line. Sunitinib has been evaluated against a broader range of cell lines, with potent activity observed in leukemia, endothelial, and renal cancer cells.
Table 2: In Vivo Antitumor Efficacy (Xenograft Models)
Xenograft studies involve the transplantation of human tumor cells into immunocompromised mice to evaluate the in vivo efficacy of anticancer compounds.
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| 6-Bromoisatin | Azoxymethane-induced colon tumors in mice | 0.05 mg/g | Significant enhancement of apoptosis and reduction of cell proliferation in the distal colon. |
| Sunitinib | MDA-MB-468 (Triple-Negative Breast Cancer) | 80 mg/kg, every 2 days for 4 weeks | 90.4% |
| Sunitinib | MDA-MB-231 (Triple-Negative Breast Cancer) | 80 mg/kg, every 2 days for 4 weeks | 94% |
| Sunitinib | HEK293 (Embryonic Kidney) | 40 mg/kg/day for 11 days | Significant reduction in tumor growth |
| Sunitinib | SK-N-BE(2) (Neuroblastoma) | 20 mg/kg/day | 49% |
Note: While a specific tumor growth inhibition percentage is not available for 6-bromoisatin, the study indicates a significant pro-apoptotic and anti-proliferative effect in a chemically induced colon cancer model. Sunitinib demonstrates high levels of tumor growth inhibition in various xenograft models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-bromoisatin or Sunitinib) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Murine Xenograft Tumor Model
This in vivo model is used to assess the antitumor efficacy of a compound on human tumors grown in an animal host.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., Sunitinib) or a vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess the effect of the treatment on tumor growth. The percentage of tumor growth inhibition is calculated at the end of the study.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess any potential toxicity of the treatment.
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for isatin derivatives and the general workflow of the experimental protocols.
Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. The use of 6-bromoisatin data is a proxy due to the lack of specific data for 6-hydroxyisatin. Further research is required to fully elucidate the in vitro and in vivo activities of 6-hydroxyisatin.
Comparative Docking Analysis of Isatin Derivatives as Kinase Inhibitors in Cancer Therapy
A detailed in-silico evaluation of isatin-based compounds targeting key oncogenic kinases, providing insights for researchers and drug development professionals into their therapeutic potential.
Isatin, an endogenous indole derivative, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] This guide presents a comparative molecular docking analysis of various isatin derivatives against critical protein kinases implicated in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The in-silico data summarized herein offers a quantitative comparison of the binding affinities of these compounds, shedding light on their potential as targeted anticancer agents.
Comparative Binding Affinity of Isatin Derivatives
The following table summarizes the binding energies of representative isatin derivatives against their respective kinase targets, as determined by molecular docking simulations in various studies. Lower binding energy values indicate a higher predicted affinity of the ligand for the protein's active site.
| Isatin Derivative Scaffold | Protein Target | PDB ID | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| Isatin-based scaffold IC | CDK2 | Not Specified | -9.5 | Not Specified | Not Specified |
| Isatin-based scaffold IB | CDK2 | Not Specified | -9.3 | Not Specified | Not Specified |
| Isatin Sulfonamide Hybrid 3a | EGFR | 1M17 | -21.74 | Erlotinib | -25.65 |
| Isatin Sulfonamide Hybrid 4b | EGFR | 1M17 | -19.87 | Erlotinib | -25.65 |
| Isatin Sulfonamide Hybrid 4c | EGFR | 1M17 | -19.21 | Erlotinib | -25.65 |
| Isatin-Quinoline Hybrid 13 | VEGFR-2 | 2OH4 | Not Specified (IC50 = 69.11 nM) | Sorafenib | Not Specified (IC50 = 53.65 nM) |
| Isatin-Quinoline Hybrid 14 | VEGFR-2 | 2OH4 | Not Specified (IC50 = 85.89 nM) | Sorafenib | Not Specified (IC50 = 53.65 nM) |
| Isatin-Purine Hybrid 15 | VEGFR-2 | Not Specified | -9.3 | Sorafenib | -11.9 |
| Sulfonamide-tethered Isatin 12b | VEGFR-2 | Not Specified | Not Specified (IC50 = 23.10 nM) | Sorafenib | Not Specified (IC50 = 29.70 nM) |
Experimental Protocols
The methodologies outlined below are a synthesis of commonly employed protocols in the cited molecular docking studies of isatin derivatives.
Preparation of Protein and Ligand Structures
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., EGFR, VEGFR-2) are obtained from the Protein Data Bank (PDB).[5][6] Water molecules and co-crystallized ligands are typically removed. The protein structures are then prepared for docking by adding polar hydrogen atoms and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the isatin derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94x).[5]
Molecular Docking Simulation
-
Software: Commonly used software for molecular docking includes AutoDock Vina and Molecular Operating Environment (MOE).[1][5][7]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are chosen to encompass the binding pocket of the co-crystallized ligand or a predicted binding site.
-
Docking Execution: The prepared ligands are then docked into the defined active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose. The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Docking Results
The docking results are analyzed to determine the binding energies and to visualize the interactions between the isatin derivatives and the amino acid residues in the active site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding mode of the most promising compounds is often compared to that of a known inhibitor (reference compound).[8]
Visualization of the Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking analysis.
Caption: A flowchart of the comparative molecular docking analysis process.
Conclusion
The comparative docking analyses consistently demonstrate the potential of isatin derivatives as potent inhibitors of key oncogenic kinases.[1][5][6] The summarized data reveals that specific substitutions on the isatin scaffold can significantly influence binding affinity towards different kinase targets. For instance, isatin-sulfonamide hybrids show promising interactions with the EGFR active site, while other derivatives exhibit strong binding to CDK2 and VEGFR-2.[1][5][6] These in-silico findings provide a strong rationale for the further synthesis and biological evaluation of these compounds as potential anticancer therapeutics. The detailed protocols and workflow presented here serve as a valuable guide for researchers embarking on similar computational drug design studies.
References
- 1. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibi ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04722F [pubs.rsc.org]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: 6-Hydroxyisatin and Other Heterocyclic Inhibitors in Monoamine Oxidase Inhibition
A comparative analysis for researchers and drug development professionals exploring the therapeutic potential of heterocyclic compounds in neurodegenerative and psychiatric disorders.
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic inhibitors targeting monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. This guide provides a head-to-head comparison of the inhibitory activity of isatin derivatives, with a focus on hydroxylated and other substituted analogs, against other classes of heterocyclic inhibitors. The data presented herein is compiled from various in vitro studies to facilitate an objective evaluation of their potential as therapeutic agents.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency. The following tables summarize the IC50 values of various isatin derivatives and other heterocyclic compounds against the two major isoforms of monoamine oxidase, MAO-A and MAO-B.
| Compound Class | Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Isatin Derivatives | 5-Hydroxyisatin | 8.4[1] | - | - |
| 5-Benzyloxyisatin | 4.62[1] | 0.103[1] | 44.85 | |
| 6-Benzyloxyisatin | 72.4[1] | 0.138[1] | 524.64 | |
| 5-Phenylisatin | 0.562[1] | - | - | |
| 5-(4-phenylbutyl)isatin | - | 0.00066 | - | |
| Indole-based Inhibitors | Compound 7b | >100 | 0.33 | >303 |
| Compound 8a | >100 | 0.02 | >5000 | |
| Compound 8b | >100 | 0.03 | >3333 | |
| Compound 8e | >100 | 0.45 | >222 | |
| Flavonoids | 3',4',7-trihydroxyflavone | 7.57[2] | - | - |
| Calycosin | - | 7.19[2] | - |
Note: A direct IC50 value for 6-hydroxyisatin was not available in the reviewed literature. The data for 5-hydroxyisatin and other C6-substituted isatins are presented as the closest structural analogs.
Experimental Protocols
The determination of MAO inhibitory activity is crucial for the evaluation of novel compounds. A commonly employed method is the fluorometric assay, which provides a sensitive and high-throughput means of measuring enzyme activity.
Fluorometric Assay for MAO-A and MAO-B Inhibition
Objective: To determine the concentration of an inhibitor that results in 50% inhibition of MAO-A or MAO-B activity (IC50).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective substrate for both MAO-A and MAO-B)
-
Test inhibitors (e.g., isatin derivatives)
-
Positive control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: A stock solution of the test inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: The MAO enzyme (either MAO-A or MAO-B) is added to the wells of a 96-well plate. Subsequently, the different concentrations of the test inhibitor are added to the respective wells. The plate is then incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, kynuramine, to all wells.
-
Signal Detection: The production of hydrogen peroxide, a product of the MAO-catalyzed reaction, is coupled to the HRP-catalyzed oxidation of Amplex® Red, which generates the highly fluorescent product, resorufin. The fluorescence is measured over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence increase. The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of MAO-A and MAO-B has significant implications for neuronal signaling. By preventing the degradation of monoamine neurotransmitters, these inhibitors effectively increase their synaptic availability, which is the primary mechanism behind their therapeutic effects in depression and Parkinson's disease.
Caption: MAO inhibitors increase neurotransmitter levels by blocking their degradation.
Caption: Workflow for determining the IC50 of MAO inhibitors.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, a substituted indole derivative. Adherence to these procedures is critical for mitigating potential hazards and protecting the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust or aerosols.[1]
Quantitative Hazard Data for Related Indole Compounds
Precise quantitative toxicological data for this compound is not available. The following table summarizes hazard information for related indole compounds to provide an indication of the potential hazards.
| Hazard Classification | Compound | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Indole | Category 4 | H302 |
| Acute Toxicity (Dermal) | Indole | Category 3 | H311 |
| Skin Irritation | 4-Hydroxyindole | Category 2 | H315, P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | 4-Hydroxyindole, Indole | Category 2/2A | H319, P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | 4-Hydroxyindole | Category 3 | H335, P261, P271, P304+P340, P312, P403+P233, P405 |
| Aquatic Toxicity | Indole | Category 1 | H400 |
Note: This data is for related compounds and should be used for general guidance only. The toxicological properties of this compound have not been fully investigated.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this substance in the regular trash or down the drain.[1]
-
Waste Collection and Containerization:
-
Designated Container: Use a dedicated, chemically compatible, and clearly labeled container for the collection of this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The location of origin (e.g., laboratory and room number).
-
The name and contact information of the principal investigator or responsible person.
-
-
-
Handling of Contaminated Materials:
-
Any materials that have come into direct contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, should be considered hazardous and placed in the designated hazardous waste container.
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials. Based on information for related compounds, avoid storage with strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the institutional time limit for satellite accumulation, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Complete all required waste disposal forms accurately, listing all the contents of the container.
-
-
Spill Response:
-
In the event of a small spill, and if you are trained to do so, contain the spill with an appropriate absorbent material.
-
Wearing the appropriate PPE, carefully sweep or scoop up the solid material, minimizing dust generation, and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS office immediately.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, you will ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
Essential Safety and Handling Guide for 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
Hazard Summary
Based on analogous compounds, this compound is presumed to be hazardous. Potential hazards are outlined below.
| Hazard Classification | Description | Source/Analogy |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed.[1][2] | Based on SDS for related indole and dione compounds. |
| Skin Irritation/Corrosion | Causes skin irritation.[1] May cause an allergic skin reaction.[1] | Based on SDS for related indole and dione compounds. |
| Eye Irritation/Damage | Causes serious eye irritation.[1][2] | Based on SDS for related indole and dione compounds. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Based on SDS for related indole and dione compounds. |
| Carcinogenicity/Mutagenicity | No component is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA for structurally similar compounds.[1] However, it is prudent to handle with caution. | Based on SDS for related indole and dione compounds. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] Gloves must be inspected prior to use and disposed of properly after handling.[1] | To prevent skin contact. |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[1][2][3][4] | To protect eyes from dust and splashes. |
| Skin and Body Protection | A dedicated lab coat, fully buttoned.[5] For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[5] Closed-toe shoes are mandatory.[5][6] | To minimize skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the powder outside of a chemical fume hood or if dust is generated.[4][7] | To prevent inhalation of airborne particles. |
Operational and Disposal Plan
A systematic workflow is critical to minimize exposure and prevent contamination.
Experimental Workflow
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]
Step-by-Step Handling Procedures
-
Preparation :
-
Thoroughly review the SDS for structurally similar compounds to be fully aware of potential hazards and safety precautions.
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly and cover the work surface with absorbent, disposable bench paper.[5]
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a clearly labeled, sealed, and appropriate hazardous waste container.[6] |
| Contaminated Labware | Rinse glassware with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. Dispose of grossly contaminated disposable labware as solid hazardous waste.[6] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.[1][6] |
| General Guidance | Dispose of contents/container to an approved waste disposal plant.[1] Do not allow the material to contaminate ground water systems or enter drains.[2][8] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
